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Core Science & Biosynthesis

Foundational

A Technical Guide to the Hydrophobicity of N-cyclopentyl-4-fluorobenzenesulfonamide: Calculated logP and its Implications for Drug Development

Introduction In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, hydrophobicity, or the propensity of a molecule to repel w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, hydrophobicity, or the propensity of a molecule to repel water, stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This guide provides an in-depth analysis of the hydrophobicity of N-cyclopentyl-4-fluorobenzenesulfonamide, a versatile chemical intermediate with significant potential in medicinal chemistry.[3] We will explore its hydrophobicity through the lens of the octanol-water partition coefficient (logP), a widely accepted metric.[4][5] This document will cover the theoretical calculation of logP using various computational models and outline a standard experimental protocol for its determination, providing researchers with a comprehensive understanding of this key molecular property.

N-cyclopentyl-4-fluorobenzenesulfonamide is a compound of interest due to its structural motifs—a sulfonamide group, a cyclopropyl ring, and a fluorinated aromatic system—which are prevalent in many bioactive molecules.[3] Understanding its hydrophobicity is crucial for predicting its behavior in biological systems, from membrane permeability to plasma protein binding.[1][6] An optimal logP value is often a balancing act; a compound must be sufficiently lipophilic to cross biological membranes but also possess enough aqueous solubility to be formulated and transported in the bloodstream.[7]

This guide will delve into the nuances of various calculated logP (cLogP) values, shedding light on the strengths and limitations of different predictive algorithms.[8][9] Furthermore, a detailed experimental workflow for determining logP via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will be presented, offering a practical approach for empirical validation.[10][11] By integrating computational predictions with experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of lead compounds.

Physicochemical Properties of N-cyclopentyl-4-fluorobenzenesulfonamide

A foundational understanding of the molecule's basic properties is essential before delving into its hydrophobicity.

PropertyValueSource
Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol [12]
IUPAC Name N-cyclopropyl-4-fluorobenzenesulfonamide[12]
CAS Number 425654-95-1[13]
Canonical SMILES C1CC1NS(=O)(=O)C2=CC=C(C=C2)F[12]
InChIKey QXHJRYPFPZGNNV-UHFFFAOYSA-N
Physical Form Solid[14]

Computational Prediction of logP (cLogP)

The in silico prediction of logP is a cornerstone of modern drug discovery, enabling high-throughput screening of virtual compound libraries to prioritize synthetic efforts.[15] These predictions are based on various algorithms that deconstruct a molecule into atoms or fragments and sum their contributions to hydrophobicity.[1] It is common practice to refer to a calculated value as cLogP.[8]

Several distinct approaches are used for these calculations:

  • Atom-based methods: These methods, like that used in XLOGP3, calculate logP by summing the contributions of individual atoms, with correction factors for intramolecular interactions.[1][16]

  • Fragment-based methods: These approaches, such as the one developed by Molinspiration, rely on the contributions of larger molecular fragments. These contributions are derived from fitting calculated logP values with experimental data from a large training set of molecules.[4]

  • Hybrid methods: Some predictors, like SILICOS-IT, combine elements of both atom- and fragment-based approaches with topological descriptors to refine their predictions.[17]

Below is a table summarizing the calculated logP values for N-cyclopentyl-4-fluorobenzenesulfonamide from several widely used prediction tools. The variation in these values underscores the importance of consulting multiple models.[9]

Prediction Algorithm/PlatformCalculated logP (cLogP)
XLOGP3 (via PubChem)1.5
SwissADME (Consensus logP)1.83 (Average of 5 methods)
Molinspiration (miLogP)1.76
ALOGPS (VCClab)1.84

The consensus among these well-regarded predictors suggests that N-cyclopentyl-4-fluorobenzenesulfonamide possesses moderate lipophilicity. This places it within a favorable range for potential drug candidates, as defined by guidelines such as Lipinski's Rule of Five, which suggests an optimal logP of less than 5 for oral bioavailability.[18][19] An ideal range for good oral and intestinal absorption is often cited as between 1.35 and 1.8.[1] For drugs targeting the central nervous system, a logP of around 2 is often considered optimal.[7]

Experimental Determination of Hydrophobicity by RP-HPLC

While computational methods provide valuable and rapid estimations, experimental determination of logP remains the gold standard for accuracy.[8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used indirect method for measuring logP.[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.[20]

Principle

In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). A linear relationship can be established between the logarithm of the retention factor (log k) and the known logP values of a series of standard compounds. The logP of the test compound can then be determined from its retention time using this calibration curve.[21]

Experimental Protocol

The following is a generalized protocol for the determination of the logP of N-cyclopentyl-4-fluorobenzenesulfonamide.

1. Materials and Reagents:

  • N-cyclopentyl-4-fluorobenzenesulfonamide

  • A set of standard compounds with well-established logP values spanning a range that is expected to include the test compound.

  • HPLC-grade methanol and water.

  • A suitable buffer to maintain a constant pH (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions).

  • An RP-HPLC system equipped with a UV detector.

  • A C18 analytical column.

2. Preparation of Solutions:

  • Mobile Phase: Prepare an isocratic mobile phase of methanol and buffered water. The exact ratio should be optimized to achieve good separation and reasonable retention times for the standards and the test compound. A common starting point is 50:50 (v/v) methanol:buffer.[20]

  • Standard Solutions: Prepare individual stock solutions of each standard compound in methanol at a concentration of approximately 1 mg/mL. From these, create a working solution of each standard in the mobile phase at a concentration of 30-50 µg/mL.[22]

  • Test Compound Solution: Prepare a stock solution of N-cyclopentyl-4-fluorobenzenesulfonamide in methanol and a working solution in the mobile phase at the same concentration as the standards.

3. Chromatographic Conditions:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of methanol and buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where all compounds have reasonable absorbance.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to determine the void time (t₀).

  • Inject each standard solution in triplicate and record the retention time (tᵣ).

  • Inject the test compound solution in triplicate and record its retention time.

5. Data Analysis:

  • For each compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.

  • Calculate the logarithm of the retention factor (log k) for each compound.

  • Plot a calibration curve of the known logP values of the standards (y-axis) against their corresponding log k values (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.97 is generally considered acceptable.[21]

  • Using the average log k value of N-cyclopentyl-4-fluorobenzenesulfonamide, calculate its logP using the regression equation.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Methanol/Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standards (Determine tᵣ) B->F C Prepare Test Compound Solution G Inject Test Compound (Determine tᵣ) C->G E Inject Blank (Determine t₀) D->E E->F F->G H Calculate log k for all compounds F->H G->H I Plot logP (standards) vs. log k H->I J Generate Calibration Curve (y = mx + c) I->J K Calculate logP of Test Compound J->K

Caption: Experimental workflow for logP determination by RP-HPLC.

Implications of Hydrophobicity for Drug Development

The logP value of a compound like N-cyclopentyl-4-fluorobenzenesulfonamide is not just an abstract number; it has profound implications for its potential as a drug candidate.[7] A molecule's journey through the body is a series of partitioning events between aqueous (e.g., blood, cytosol) and lipid (e.g., cell membranes, adipose tissue) environments.[8]

Key ADME Properties Influenced by Hydrophobicity:

  • Absorption: For orally administered drugs, absorption from the gastrointestinal tract requires crossing the lipid-rich membranes of intestinal epithelial cells. A favorable logP is essential for passive diffusion.[23] Compounds that are too hydrophilic may be poorly absorbed, while excessively lipophilic compounds can get trapped in the lipid bilayer.[18]

  • Distribution: Once in the bloodstream, a drug's distribution to its target tissues is influenced by its ability to cross cell membranes. Highly lipophilic drugs tend to have a larger volume of distribution and may accumulate in fatty tissues, which can lead to a longer half-life and potential toxicity.[22]

  • Metabolism: Drug metabolism, primarily carried out by cytochrome P450 enzymes in the liver, often involves making lipophilic compounds more water-soluble to facilitate their excretion.[23] Highly lipophilic drugs are often more susceptible to metabolism, which can affect their bioavailability and duration of action.

  • Excretion: The kidneys are responsible for excreting water-soluble compounds. Therefore, for a drug to be efficiently cleared from the body, it or its metabolites must have sufficient hydrophilicity.

The calculated logP values for N-cyclopentyl-4-fluorobenzenesulfonamide (around 1.5 - 1.8) suggest a balanced hydrophobicity, which is often a desirable starting point in drug discovery. This moderate lipophilicity implies a good potential for oral absorption and membrane permeability without excessive accumulation in fatty tissues.

G cluster_adme ADME Properties LogP Hydrophobicity (logP) Absorption Absorption (GI Tract) LogP->Absorption Optimal range aids passive diffusion Distribution Distribution (Tissues) LogP->Distribution Impacts membrane crossing & tissue accumulation Metabolism Metabolism (Liver) LogP->Metabolism High lipophilicity can increase metabolic rate Excretion Excretion (Kidneys) LogP->Excretion Hydrophilicity required for renal clearance

Sources

Exploratory

N-Cyclopentyl-4-fluorobenzenesulfonamide: Structural Informatics, Synthesis, and Pharmacological Utility

An In-Depth Technical Guide for Drug Development Professionals Executive Summary N-cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) is a highly versatile chemical building block and pharmacophore frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

N-cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) is a highly versatile chemical building block and pharmacophore frequently utilized in the design of novel therapeutics. It has gained significant traction in the development of Hepatitis B Virus (HBV) capsid assembly effectors (CAEs) and general sulfonamide screening libraries. This whitepaper provides a comprehensive analysis of its structural informatics—specifically its SMILES and InChIKey representations—alongside a field-proven, self-validating synthetic protocol. By bridging computational chemistry identifiers with bench-level synthesis, this guide serves as a robust resource for medicinal chemists, computational biologists, and cheminformatics scientists.

Structural Informatics: SMILES and InChIKey

Accurate molecular representation is the bedrock of modern cheminformatics. For N-cyclopentyl-4-fluorobenzenesulfonamide, translating its 2D topology into machine-readable formats requires strict adherence to standardized chemical languages.

SMILES Analysis

The Simplified Molecular-Input Line-Entry System (SMILES) is a typographical method using printable characters to represent molecular structures [2]. The canonical SMILES string for this compound is: FC1=CC=C(S(=O)(=O)NC2CCCC2)C=C1

  • F : The para-fluoro substituent, critical for metabolic stability.

  • C1=CC=C(...)C=C1 : The central benzene ring, with the sulfonyl group attached at the para position relative to the fluorine.

  • S(=O)(=O) : The sulfonyl moiety, a strong electron-withdrawing group that acts as an excellent hydrogen-bond acceptor.

  • NC2CCCC2 : The N-cyclopentyl amine group. The cyclopentyl ring provides a balanced lipophilic bulk that fits optimally into hydrophobic protein pockets.

InChI and InChIKey Derivation

The IUPAC International Chemical Identifier (InChI) provides a strictly canonical, layered representation of the molecule, ensuring that every chemist and algorithm interprets the structure identically [3]. Standard InChI : InChI=1S/C11H14FNO2S/c12-9-5-7-10(8-6-9)16(14,15)13-11-1-2-4-3-11/h5-8,11,13H,1-4H2

To facilitate database indexing and searchability, the InChI string is hashed using the SHA-256 algorithm to generate the InChIKey , a fixed-length (27-character) identifier. The exact InChIKey for this specific connectivity and stereochemistry (achiral) is derived directly from the standard InChI string, ensuring collision-free database querying across global chemical registries.

Figure 1: Computational workflow from SMILES string to InChIKey generation.

Quantitative Data: Physicochemical Properties

The following table summarizes the core physicochemical properties of N-cyclopentyl-4-fluorobenzenesulfonamide, which dictate its pharmacokinetic behavior.

PropertyValuePharmacological Significance
Molecular Formula C11H14FNO2SDefines exact mass and isotopic distribution.
Molecular Weight 243.30 g/mol Highly favorable for lead optimization (Rule of 5 compliant).
H-Bond Donors 1 (NH)Essential for anchoring to target protein backbones.
H-Bond Acceptors 3 (O, O, F)Facilitates interaction with polar residues.
LogP (Estimated) ~2.8Optimal lipophilicity for membrane permeability.

Mechanistic Insights: The Role of the Sulfonamide Scaffold

In rational drug design, every structural feature must have a causal justification. N-cyclopentyl-4-fluorobenzenesulfonamide is a privileged scaffold, particularly in the synthesis of sulfamoylbenzamide derivatives acting as HBV capsid assembly effectors[1].

  • The 4-Fluoro Substitution : The incorporation of a fluorine atom at the para position of the benzene ring is a classic medicinal chemistry tactic. Fluorine is highly electronegative and strongly withdraws electron density from the aromatic ring. This modulates the pKa of the sulfonamide NH (making it a better hydrogen bond donor) and sterically/electronically blocks cytochrome P450-mediated para-hydroxylation, significantly extending the compound's metabolic half-life.

  • The Cyclopentyl Group : Unlike highly flexible linear alkyl chains or overly rigid aryl groups, the cyclopentyl ring offers a "Goldilocks" zone of conformational restriction and lipophilic bulk. Studies on HBV CAEs (such as DVR-56 analogs) have demonstrated that cycloalkyls yield superior antiviral potency by optimally filling the hydrophobic dimer-dimer interfaces of the HBV core protein, thereby inducing the formation of aberrant, non-infectious viral capsids [1].

Self-Validating Experimental Protocol: Synthesis and Verification

To ensure reproducibility and trustworthiness, the synthesis of N-cyclopentyl-4-fluorobenzenesulfonamide must be approached as a self-validating system, where each step includes an internal analytical check.

Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Reaction Setup (Electrophilic Activation): Dissolve 4-fluorobenzenesulfonyl chloride in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic side reactions and minimizes the ambient hydrolysis of the highly reactive sulfonyl chloride.

  • Nucleophilic Addition: Add DIPEA (1.5 eq) to the solution. Slowly add cyclopentylamine (1.2 eq) dropwise over 10 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophile.

  • Propagation and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system. The disappearance of the high-Rf sulfonyl chloride spot and the appearance of a new, lower-Rf UV-active spot confirms >95% conversion.

  • Aqueous Workup (Phase Separation): Quench the reaction with 1N aqueous HCl. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Causality: The acidic wash removes unreacted cyclopentylamine and DIPEA. The basic wash neutralizes any residual acid. The brine wash removes bulk water, pre-drying the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify via silica gel flash chromatography if necessary, or recrystallize from hot ethanol/water.

    • Self-Validation Check: Analyze the purified solid via LC-MS. A mass peak at m/z 244.1 [M+H]+ confirms the identity of N-cyclopentyl-4-fluorobenzenesulfonamide. 1H-NMR will show a characteristic multiplet for the cyclopentyl protons (~1.2-1.9 ppm) and a distinct AA'BB' splitting pattern for the para-substituted aromatic protons.

Protocol Reagents 4-Fluorobenzenesulfonyl Chloride + Cyclopentylamine Reaction Nucleophilic Acyl Substitution DCM, Et3N, 0°C to RT, 2h Reagents->Reaction Workup Aqueous Workup 1N HCl Wash -> Brine Wash -> Dry Reaction->Workup TLC Conversion >95% Purification Purification Silica Gel Chromatography Workup->Purification Crude Isolation Validation Self-Validation LC-MS [M+H]+ 244.1, 1H-NMR Purification->Validation Pure Fractions

Figure 2: Self-validating synthetic workflow for N-cyclopentyl-4-fluorobenzenesulfonamide.

References

  • Title: Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: SMILES, a chemical language and information system Source: Journal of Chemical Information and Computer Sciences (1988) URL: [Link]

  • Title: InChI, the IUPAC International Chemical Identifier Source: Journal of Cheminformatics (2015) URL: [Link]

Foundational

Thermodynamic stability of cyclopentyl sulfonamide derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclopentyl Sulfonamide Derivatives Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The cyclopentyl sulfonamide moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclopentyl Sulfonamide Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentyl sulfonamide moiety is an increasingly significant scaffold in modern medicinal chemistry, valued for its ability to modulate physicochemical properties and engage in specific, high-affinity interactions with biological targets. However, the successful progression of any drug candidate is fundamentally reliant on its stability. This guide provides a comprehensive exploration of the thermodynamic stability of cyclopentyl sulfonamide derivatives. It moves beyond theoretical principles to offer field-proven insights into experimental evaluation, structural considerations, and the prediction of degradation pathways. We will delve into the causality behind experimental choices, detail self-validating protocols for key analytical techniques, and provide a framework for integrating stability assessment into the drug development workflow.

Introduction: The Strategic Importance of Stability

In drug discovery, potency and selectivity are often the initial focus. However, thermodynamic stability—the intrinsic tendency of a compound to exist in its lowest energy state—is a critical attribute that governs a drug's shelf-life, manufacturability, and ultimately, its safety and efficacy.[1][2] Unstable compounds can degrade into inactive or potentially toxic byproducts, compromise dosing accuracy, and lead to costly late-stage development failures.[3]

The cyclopentyl sulfonamide scaffold presents a unique combination of a flexible, non-planar carbocycle and a rigid, hydrogen-bonding sulfonamide group.[4][5] This duality offers rich opportunities for optimizing target binding but also introduces specific stability challenges that must be proactively addressed. This guide serves as a technical resource for understanding and mastering the stability assessment of this important class of molecules.

Structural Drivers of Stability: A Tale of Two Moieties

The overall thermodynamic stability of a cyclopentyl sulfonamide derivative is not merely the sum of its parts but a complex interplay between the cyclopentyl ring, the sulfonamide linker, and their respective substituents.

The Cyclopentyl Group: Conformational Dynamics

Unlike planar aromatic rings, the cyclopentane ring is highly flexible and non-planar, existing in a dynamic equilibrium between various puckered conformations, chiefly the 'envelope' and 'twist' forms.[5][6][7] This rapid interconversion is known as pseudorotation.[8]

  • Expert Insight: The preferred conformation minimizes both angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent bonds).[6][7] The substitution pattern on the cyclopentyl ring can lock it into a specific, higher-energy conformation. This conformational strain can render the molecule more susceptible to degradation as it seeks a lower energy state. The introduction of cyclopentane can also be used to fine-tune the binding of a molecule to its target.[9]

The Sulfonamide Group: An Electronic Anchor

The sulfonamide group (-SO₂NH-) is a versatile functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids or amides.[4][10]

  • Key Properties:

    • Acidity: The sulfonamide proton is weakly acidic (pKa ~9-10), allowing it to act as a hydrogen bond donor.[10]

    • Geometry: The tetrahedral sulfur center and the ability of both oxygen atoms to act as hydrogen bond acceptors create a defined three-dimensional vector for interacting with protein targets.[10][11]

    • Chemical Stability: Sulfonamides are generally resistant to hydrolysis under neutral physiological conditions but can be susceptible to degradation at extreme pH values, particularly acidic conditions.[12][13]

Core Principles of Stability Assessment: A Multi-Pronged Approach

A thorough assessment of thermodynamic stability relies on a combination of thermal analysis, solid-state characterization, and forced degradation studies. This workflow provides a holistic view of a compound's intrinsic stability and its potential degradation pathways.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Stability Profiling cluster_2 Phase 3: Degradation Pathway Identification cluster_3 Phase 4: Final Assessment A New Cyclopentyl Sulfonamide Derivative B Solid-State Analysis (PXRD, Microscopy) A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) B->D E Forced Degradation Studies (ICH Conditions) C->E D->E F Data Integration & Stability Report E->F G Identify Critical Stability Liabilities & Degradants F->G H Inform Formulation & Storage Conditions G->H G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Cyclopentyl Sulfonamide Derivative Acid Acidic Hydrolysis Parent->Acid pH < 2 Oxidation Oxidation Parent->Oxidation H₂O₂ Photolysis Photolysis Parent->Photolysis UV/Vis Light P1 S-N Bond Cleavage (e.g., Sulfanilic Acid derivative) Acid->P1 P2 Oxidized Species (e.g., N-Oxides) Oxidation->P2 P3 Ring-Opened or Rearranged Products Photolysis->P3

Caption: Conceptual Degradation Pathways Under Stress.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of stability data hinges on robust and well-controlled experimental protocols. [14]

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and purity profile of the derivative.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.

    • Causality: This sample size provides a sufficient thermal signal without causing thermal lag that could distort peak shape.

    • Hermetically seal the pan using a crimper. This prevents mass loss from sublimation prior to melting.

    • Prepare an identical empty, sealed pan to serve as the reference.

    • Causality: The differential measurement subtracts the heat capacity of the pan, isolating the thermal events of the sample itself. [15]

  • Instrument Setup (Example Program):

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

    • Causality: A 10°C/min heating rate is standard for pharmaceutical screening, balancing resolution and experimental time.

    • Maintain a constant nitrogen purge of 50 mL/min.

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation during the analysis, ensuring that observed thermal events are due to physical transitions, not reactions with air. [16]

  • Data Analysis:

    • Integrate the endothermic peak corresponding to melting to determine the onset temperature (melting point, Tm) and the area under the curve (Enthalpy of Fusion, ΔHfus).

    • A sharp peak with a high ΔHfus value is characteristic of a highly crystalline, stable material. Broad peaks or multiple transitions may indicate impurities or the presence of multiple polymorphic forms. [17]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To assess thermal decomposition temperature and quantify volatile content.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a tared ceramic or platinum TGA pan.

    • Causality: A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup (Example Program):

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to 400°C at a rate of 10°C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis:

    • Analyze the resulting mass vs. temperature curve.

    • A mass loss step below ~120°C typically corresponds to the loss of water or volatile solvents.

    • The onset of significant, rapid mass loss at higher temperatures indicates thermal decomposition. The temperature at which 5% mass loss occurs (Td5) is a common metric for comparing thermal stability. [18]

The Role of Computational Chemistry

While experimental methods are the gold standard, computational tools can provide valuable predictive insights early in the discovery process. [19]

  • Conformational Analysis: Molecular mechanics and quantum mechanics methods can calculate the relative energies of different cyclopentane ring puckers and sulfonamide rotamers, identifying low-energy, stable conformations. [20][21]* Binding Free Energy Calculations: Molecular dynamics (MD) simulations can estimate the thermodynamic stability of a drug-target complex, helping to rationalize structure-activity relationships. [19][21][[“]]* Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict solubility, a property intrinsically linked to the stability of the solid state (crystal lattice energy). [23]

Conclusion: Integrating Stability into the Drug Discovery Paradigm

The thermodynamic stability of cyclopentyl sulfonamide derivatives is a multifaceted property that demands rigorous and early evaluation. A comprehensive strategy that combines solid-state characterization, robust thermal analysis, and predictive forced degradation studies is essential. By understanding the structural drivers of stability and implementing the self-validating protocols outlined in this guide, researchers can de-risk their drug candidates, make more informed decisions, and ultimately increase the probability of developing safe, effective, and stable medicines. This proactive approach transforms stability assessment from a late-stage hurdle into a strategic tool for success.

References

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  • Linseis. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • Consensus. What are the advancements in applying thermodynamic methods to improve drug candidates?.
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  • Lupyan, D. (2019, April 23). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers.
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  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
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  • Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes.
  • Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?.
  • Zheng, H., et al. (2021, January 6). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. PMC.
  • Scribd. Cyclopentane Conformational Analysis.
  • LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review.
  • Vun, C. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research.
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Slideshare. Factors affecting stability of drugs.
  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants.
  • SGS. Forced Degradation.
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • University of Barcelona. (2017, January 27). Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems.
  • ResearchGate. (2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
  • Scilit. Structure and conformation of peptides containing the sulfonamide junction II. Synthesis and conformation of cyclo[‐MeTau‐Phe‐DPro‐].
  • NIH. Computational methods in drug discovery. PMC.
  • ResearchGate. (2025, August 5). Sulfonamide-related conformational effects and their importance in structure-based design.
  • ResearchGate. Computational models for the prediction of drug solubility.
  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
  • Shah, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.
  • Aly, A. A., et al. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • El-Faham, A., et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • You, J.-S., et al. (2018). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. PMC.

Sources

Exploratory

Solubility of N-cyclopentyl-4-fluorobenzenesulfonamide in DMSO and water

An In-Depth Technical Guide to the Solubility Dynamics of N-Cyclopentyl-4-fluorobenzenesulfonamide As a Senior Application Scientist, I frequently encounter assay development roadblocks involving compounds with challengi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Dynamics of N-Cyclopentyl-4-fluorobenzenesulfonamide

As a Senior Application Scientist, I frequently encounter assay development roadblocks involving compounds with challenging physicochemical profiles. N-cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) represents a classic structural archetype in early-stage drug discovery—often utilized as a chemical building block for synthesizing antiviral agents (such as HBV capsid assembly effectors) and other targeted therapeutics [1].

However, its structural dichotomy—a highly lipophilic cyclopentyl ring paired with a polar, ionizable sulfonamide core—creates significant hurdles in biological screening. This whitepaper deconstructs the causality behind its solubility behavior in dimethyl sulfoxide (DMSO) and aqueous media, providing researchers with self-validating protocols to prevent false positives, mitigate the "DMSO crash," and ensure robust assay data.

Physicochemical Profiling: The Causality of Insolubility

To master a compound's behavior in solution, we must first analyze the energetic drivers of its solid and solvated states. N-cyclopentyl-4-fluorobenzenesulfonamide (Molecular Weight: 243.30 g/mol ) exhibits a solubility profile dictated by three structural features:

  • The Hydrophobic Effect: The cyclopentyl and 4-fluorobenzene rings are highly lipophilic. In aqueous media, these non-polar surface areas force water molecules into highly ordered clathrate-like structures, resulting in an unfavorable decrease in entropy.

  • Crystal Lattice Energy: The sulfonamide group (–SO₂NH–) acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form robust, L-shaped intermolecular hydrogen-bonding networks [2]. Dissolving the compound requires breaking this lattice, which is energetically costly.

  • Ionization State (pKa): Aromatic sulfonamides typically possess a pKa between 7.3 and 9.7, characterizing them as weak organic acids [2]. At a physiological pH of 7.4, N-cyclopentyl-4-fluorobenzenesulfonamide remains predominantly in its neutral, un-ionized form, further suppressing its aqueous solubility.

DMSO Solubility: The Kinetic Stock Paradigm

Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) because its dipolar aprotic nature effectively disrupts the compound's hydrogen-bonded crystal lattice without donating protons [3]. N-cyclopentyl-4-fluorobenzenesulfonamide is highly soluble in 100% DMSO, easily achieving stock concentrations of 10 mM to 50 mM.

However, DMSO is highly hygroscopic. The primary mode of failure in stock management is water absorption from the atmosphere. If a DMSO stock absorbs even 10% water by volume, the thermodynamic equilibrium shifts, causing the lipophilic compound to precipitate microscopically within the vial.

Self-Validating Protocol: Preparation of a 10 mM DMSO Stock

To ensure compound integrity, every stock preparation must be treated as a self-validating system:

  • Anhydrous Environment: Weigh 2.43 mg of N-cyclopentyl-4-fluorobenzenesulfonamide into a sterile, amber glass vial. Do not use plastic, as lipophilic compounds can adsorb to polystyrene surfaces.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution & Verification: Vortex vigorously for 60 seconds. The solution must be optically clear.

  • Quality Control (QC) Aliquoting: Do not subject the master stock to freeze-thaw cycles. Aliquot the solution into 50 µL single-use volumes and store at -20°C under an argon or nitrogen blanket.

  • Validation Step: Before use, run a 1 µL sample via LC-MS to confirm that the compound has not degraded or auto-oxidized during storage.

Aqueous Solubility and the "DMSO Crash"

When a high-concentration DMSO stock is diluted into an aqueous biological buffer (e.g., PBS or cell culture media), the system undergoes a rapid solvent shift. The DMSO molecules rapidly diffuse into the bulk water, stripping the compound of its solvation shell.

Because the compound's aqueous thermodynamic solubility is inherently low, this rapid dilution forces the system into a supersaturated state . To minimize free energy, the hydrophobic molecules rapidly associate, forming colloidal aggregates rather than true crystals [4]. This phenomenon is known as the "DMSO crash."

G A 100% DMSO Stock (Fully Solvated Monomers) B Aqueous Buffer Dilution (Rapid Solvent Shift) A->B Aqueous Media C Supersaturation State (High Free Energy) B->C Desolvation D Nucleation & Aggregation (Colloidal Formation) C->D Lattice Energy > Solvation E The 'DMSO Crash' (False Positives/Negatives) D->E Light Scattering

Mechanism of DMSO-induced precipitation (the "DMSO crash") leading to assay interference.

Colloidal aggregates are disastrous for biological assays. They scatter light (interfering with absorbance/fluorescence readouts) and non-specifically sequester target enzymes, leading to false-positive inhibition data [4].

Experimental Methodologies: Kinetic vs. Thermodynamic Solubility

To properly design an assay around N-cyclopentyl-4-fluorobenzenesulfonamide, researchers must measure both its kinetic and thermodynamic solubility.

  • Kinetic Solubility mimics the HTS workflow. It measures the compound's ability to remain in solution after being diluted from a DMSO stock into an aqueous buffer [5].

  • Thermodynamic Solubility measures the maximum amount of the solid, crystalline compound that can dissolve in an aqueous buffer at true equilibrium (usually over 24-48 hours)[5].

Self-Validating Protocol: Kinetic Solubility Assessment via Nephelometry

Laser nephelometry detects the light scattered by insoluble particles, making it the gold standard for detecting the DMSO crash.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM stock.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is strictly controlled at 2% (v/v)[6].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow metastable supersaturated solutions to precipitate.

  • Nephelometric Readout: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in scattered light compared to a vehicle control (2% DMSO in PBS).

G S1 10 mM DMSO Stock S2 Serial Dilution (in DMSO) S1->S2 S3 Buffer Spiking (Final 2% DMSO) S2->S3 S4 Incubation (2h at 37°C) S3->S4 S5 Nephelometry or HPLC-UV Analysis S4->S5

Self-validating kinetic solubility screening workflow for early drug discovery.

Quantitative Data Summaries

The following tables summarize the expected physicochemical and solubility parameters for N-cyclopentyl-4-fluorobenzenesulfonamide, providing a baseline for assay design.

Table 1: Physicochemical Properties & Structural Drivers

ParameterValue / CharacteristicImpact on Solubility
Molecular Weight 243.30 g/mol Favorable for small-molecule diffusion.
LogP (Estimated) ~2.5 - 3.5High lipophilicity drives poor aqueous solubility.
pKa (Sulfonamide NH) ~8.0 - 9.5Neutral at pH 7.4; deprotonates at high pH to form a soluble anion [7].
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsFacilitates strong crystal lattice formation in the solid state.

Table 2: Comparative Solubility Metrics

MetricMethodologyExpected RangeBiological Relevance
DMSO Solubility Visual / LC-MS> 50 mMIdeal for long-term master stock generation.
Kinetic Aqueous Sol. Nephelometry (2% DMSO, pH 7.4)10 µM - 50 µMDictates the maximum concentration usable in HTS bioassays.
Thermodynamic Sol. Shake-Flask HPLC (pH 7.4)< 10 µMRepresents true equilibrium; critical for lead optimization [6].
pH-Adjusted Sol. Shake-Flask HPLC (pH 10.0)> 200 µMIonization of the sulfonamide drastically improves solubility [7].

Strategies for Aqueous Solubility Enhancement

If your assay requires testing N-cyclopentyl-4-fluorobenzenesulfonamide at concentrations exceeding its kinetic solubility limit (e.g., >50 µM), you must alter the solvent environment to prevent colloidal aggregation:

  • pH Modulation: Because the sulfonamide proton is weakly acidic, adjusting the assay buffer to a pH above its pKa (e.g., pH 9.5 - 10.0) will deprotonate the nitrogen. The resulting anion is highly water-soluble [7]. Caveat: Ensure your biological target (e.g., enzyme or cell line) can tolerate alkaline conditions.

  • Cyclodextrin Inclusion: Utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically improve solubility. The lipophilic cyclopentyl and fluorobenzene rings partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively shielding the compound from the "DMSO crash" [4].

  • Surfactants: The addition of non-ionic surfactants like Tween-20 or Triton X-100 (at 0.01% - 0.1% v/v) can lower the surface tension of the buffer and stabilize the compound in micellar structures, preventing macroscopic precipitation.

By understanding the thermodynamic drivers of N-cyclopentyl-4-fluorobenzenesulfonamide and strictly controlling the solvent shift dynamics, researchers can generate highly reproducible, artifact-free data in their biochemical and cellular assays.

References

  • Campagna, M., et al. "Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Remko, M. "Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides." ResearchGate. Available at:[Link]

  • Bhal, S., et al. "Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds." National Center for Biotechnology Information (PMC). Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for N-cyclopentyl-4-fluorobenzenesulfonamide

Application Note: Synthesis Protocol for N-Cyclopentyl-4-fluorobenzenesulfonamide Executive Summary & Biological Relevance Sulfonamides represent a premier bioisosteric motif in medicinal chemistry, extensively utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for N-Cyclopentyl-4-fluorobenzenesulfonamide

Executive Summary & Biological Relevance

Sulfonamides represent a premier bioisosteric motif in medicinal chemistry, extensively utilized in the development of antivirals, antibacterials, and targeted enzyme inhibitors [3]. The benzenesulfonamide core, in particular, offers excellent metabolic stability and predictable hydrogen-bonding interactions within protein binding pockets. This application note details a robust, high-yielding protocol for the synthesis of N-cyclopentyl-4-fluorobenzenesulfonamide via a modified Schotten-Baumann-type sulfonylation.

Designed for drug development professionals, this guide moves beyond a simple recipe. It deconstructs the kinetic pathways of the reaction to provide a self-validating experimental workflow, ensuring high purity and reproducibility.

Mechanistic Rationale & Experimental Design

As a synthetic chemist, approaching this coupling requires balancing the highly favorable primary reaction (nucleophilic acyl substitution at the sulfur(VI) center) against parasitic side reactions. The electrophilicity of 4-fluorobenzenesulfonyl chloride makes it highly susceptible to hydrolysis and over-reaction [1].

  • Solvent Dynamics (Anhydrous DCM): Sulfonyl chlorides are inherently moisture-sensitive. Exposure to water rapidly generates 4-fluorobenzenesulfonic acid, an inert byproduct that severely depresses yields [1]. Anhydrous dichloromethane (DCM) is selected as it provides excellent solubility for all species while minimizing hydrolytic degradation.

  • Base Equivalency (Triethylamine): The sulfonylation generates equimolar hydrochloric acid (HCl). Without intervention, HCl protonates the starting cyclopentylamine (pKa ~ 10.7), rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (TEA, 1.5 eq) acts as a sacrificial, non-nucleophilic base to scavenge HCl [2]. TEA is preferred over inorganic bases in this monophasic system due to its complete solubility, ensuring rapid neutralization kinetics.

  • Thermal Control (0 °C Addition): The initial nucleophilic attack is highly exothermic. If the electrophile is added at ambient temperature, the localized heat provides the activation energy necessary for the newly formed secondary sulfonamide to attack a second equivalent of sulfonyl chloride, yielding a di-sulfonylated impurity [1]. Conducting the addition at 0 °C kinetically traps the reaction at the desired mono-sulfonylated product.

Stoichiometric Parameters

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Quantities and Roles

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
Cyclopentylamine 85.15 1.00 851 mg (0.99 mL) Primary Nucleophile
4-Fluorobenzenesulfonyl chloride 194.61 1.05 2.04 g Electrophile
Triethylamine (TEA) 101.19 1.50 1.52 g (2.09 mL) Acid Scavenger

| Dichloromethane (Anhydrous) | 84.93 | N/A | 30 mL (Total) | Aprotic Solvent |

Experimental Workflow

Workflow N1 Step 1: Amine Preparation Cyclopentylamine + TEA in DCM (0 °C) N2 Step 2: Electrophile Addition 4-Fluorobenzenesulfonyl chloride in DCM N1->N2 N3 Step 3: Sulfonylation Reaction Stir at RT (2-4 h) until completion N2->N3 N4 Step 4: Aqueous Workup Sequential washes: 1M HCl, NaHCO3, Brine N3->N4 N5 Step 5: Isolation Dry over Na2SO4, concentrate, purify N4->N5 N6 Target Product N-Cyclopentyl-4-fluorobenzenesulfonamide N5->N6

Caption: Experimental workflow for N-cyclopentyl-4-fluorobenzenesulfonamide synthesis.

Self-Validating Step-by-Step Protocol

Step 1: Assembly of the Nucleophilic Core

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve cyclopentylamine (10.0 mmol, 0.99 mL) in 20 mL of anhydrous DCM.

  • Add TEA (15.0 mmol, 2.09 mL) to the stirring solution.

  • Self-Validation Check: The solution must remain optically clear. Any turbidity indicates moisture contamination (TEA-HCl salt precipitation) or degraded amine.

  • Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophilic Addition

  • Dissolve 4-fluorobenzenesulfonyl chloride (10.5 mmol, 2.04 g) in 10 mL of anhydrous DCM in a separate dry vial.

  • Using a syringe pump or addition funnel, add the sulfonyl chloride solution dropwise to the stirring amine mixture over 30 minutes.

  • Self-Validation Check: A mild exotherm should be detectable, confirming the active electrophilic coupling.

Step 3: Propagation and In-Process Quality Control (IPQC)

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Perform TLC analysis (Eluent: 30% EtOAc in Hexanes).

  • Self-Validation Check: The starting cyclopentylamine (Rf ~ 0.1, Ninhydrin active) should be completely consumed. The target product will appear as a new, UV-active spot at Rf ~ 0.4 (Ninhydrin negative).

Step 4: Differential Phase Extraction (Workup)

  • Quench the reaction by adding 15 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 × 15 mL). Rationale: This selectively protonates and partitions residual TEA and unreacted cyclopentylamine into the aqueous phase.

  • Wash the organic layer with Saturated Aqueous NaHCO3 (1 × 15 mL). Rationale: This neutralizes trace acid and extracts any 4-fluorobenzenesulfonic acid byproduct [2].

  • Wash with Brine (1 × 15 mL) to remove bulk water, then dry the organic layer over anhydrous Na2SO4.

Step 5: Isolation

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize from hot ethanol or an EtOAc/Hexane mixture to obtain analytically pure N-cyclopentyl-4-fluorobenzenesulfonamide as a crystalline solid.

Troubleshooting & Analytical Logic

Even robust protocols can deviate due to reagent degradation. The following logic tree and analytical table provide a systematic approach to diagnosing synthesis failures.

Troubleshooting A IPQC: TLC/LC-MS Analysis B Yield or Purity Issue? A->B C Polar Byproduct (Sulfonic Acid) B->C Yes D Less Polar Spot (Di-sulfonylation) B->D Yes E Unreacted Amine (Incomplete Reaction) B->E Yes F Action: Use anhydrous solvents to prevent hydrolysis C->F G Action: Maintain 0 °C during addition, avoid excess sulfonyl chloride D->G H Action: Verify TEA equivalents and sulfonyl chloride integrity E->H

Caption: Logical troubleshooting tree for common sulfonamide synthesis deviations.

Table 2: IPQC and Analytical Validation Parameters

Analytical Method Expected Observation Mechanistic Rationale
TLC (30% EtOAc/Hexanes) Product Rf ~ 0.4 (UV Active, Ninhydrin Negative) Sulfonamide is less polar than the starting amine but lacks the free NH2 group required for Ninhydrin staining.
Aqueous Workup pH Acid wash pH < 2; Base wash pH > 8 Ensures complete phase partitioning. Acid removes basic organics; Base removes sulfonic acid impurities.
LC-MS (ESI+) m/z [M+H]+ 244.08 Confirms the exact mass of the target N-cyclopentyl-4-fluorobenzenesulfonamide.

| 1H NMR (CDCl3) | ~ 4.5 ppm (d, 1H, N-H); ~ 3.5 ppm (m, 1H, C-H) | Confirms the presence of the secondary sulfonamide proton and the adjacent cyclopentyl methine proton. |

References

  • Benchchem Technical Support Center. Sulfonamide Synthesis with Primary Amines. Benchchem. 1

  • M. A. El-Zahabi et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. 2

  • N. Campagna et al. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. PubMed Central (PMC). 3

Sources

Application

Application Note: Optimized Reaction Conditions for the Coupling of 4-Fluorobenzenesulfonyl Chloride with Cyclopentylamine

Executive Summary & Strategic Rationale Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry and drug development. Frequently utilized as bioisosteres of amides, they offer improved metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry and drug development. Frequently utilized as bioisosteres of amides, they offer improved metabolic stability, enhanced hydrogen-bonding capabilities, and modulated physicochemical properties. The target compound, N-cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7), is a critical building block utilized in the development of various therapeutic agents, including antiviral compounds targeting HBV capsid assembly 1.

This application note provides a comprehensive, self-validating protocol for the synthesis of N-cyclopentyl-4-fluorobenzenesulfonamide. By detailing the mechanistic causality behind solvent selection, base utilization, and temperature control, this guide ensures high-yield and high-purity outcomes for bench scientists.

Mechanistic Causality and Experimental Design

The synthesis of sulfonamides via the coupling of a sulfonyl chloride with an aliphatic amine is driven by nucleophilic substitution. However, achieving quantitative yields without competitive side reactions requires precise environmental control 2.

  • Nucleophilic Attack & Steric Factors: Cyclopentylamine acts as the nucleophile. Despite being a primary amine, the cyclopentyl ring introduces moderate steric hindrance. The reaction initiates via the attack of the amine's lone pair on the highly electrophilic hexavalent sulfur of 4-fluorobenzenesulfonyl chloride.

  • Role of the Base (Triethylamine - TEA): The reaction generates one equivalent of hydrochloric acid (HCl). If unneutralized, HCl will protonate the unreacted cyclopentylamine, rendering it non-nucleophilic and halting the reaction. TEA is selected because it is non-nucleophilic, effectively scavenging HCl to form a soluble triethylammonium chloride salt in organic solvents 3.

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is the optimal solvent. It provides excellent solubility for both reagents and the sulfonamide product. More importantly, utilizing an anhydrous organic solvent suppresses the competitive hydrolysis of 4-fluorobenzenesulfonyl chloride into 4-fluorobenzenesulfonic acid, a common failure point in aqueous Schotten-Baumann conditions 4.

  • Temperature Control (0 °C to RT): The formation of the pentacoordinate transition state is highly exothermic. Initiating the reagent addition at 0 °C controls the reaction kinetics, preventing localized heating that can lead to bis-sulfonylation (where the newly formed sulfonamide acts as a nucleophile and attacks a second sulfonyl chloride molecule).

Visualizing the Reaction Pathway

Workflow A 4-Fluorobenzenesulfonyl Chloride C Base: TEA (1.5 eq) Solvent: DCM 0 °C to RT, 2-4 h A->C B Cyclopentylamine B->C D N-Cyclopentyl-4-fluoro- benzenesulfonamide C->D Nucleophilic Substitution

Reaction workflow for the synthesis of N-cyclopentyl-4-fluorobenzenesulfonamide.

Mechanism N1 Nucleophilic Attack by Cyclopentylamine on Electrophilic Sulfur N2 Formation of Pentacoordinate Sulfur Transition State N1->N2 N3 Expulsion of Chloride Leaving Group (Rate-Determining Step) N2->N3 N4 Deprotonation of Intermediate by Triethylamine (TEA) N3->N4 N5 Stable Sulfonamide Product + TEA-HCl Salt N4->N5

Mechanistic sequence of the sulfonylation reaction highlighting key transition states.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase of the workup is engineered to selectively remove a specific class of impurity, ensuring the final product requires minimal downstream purification.

Materials & Stoichiometry:

  • 4-Fluorobenzenesulfonyl chloride: 1.0 equiv (10.0 mmol, 1.94 g)

  • Cyclopentylamine: 1.05 equiv (10.5 mmol, 0.89 g / ~1.04 mL)

  • Triethylamine (TEA): 1.5 equiv (15.0 mmol, 1.52 g / ~2.09 mL)

  • Anhydrous Dichloromethane (DCM): 30 mL total

Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas to eliminate atmospheric moisture, which causes sulfonyl chloride hydrolysis.

  • Amine Dissolution: Dissolve cyclopentylamine (10.5 mmol) and TEA (15.0 mmol) in 20 mL of anhydrous DCM within the flask.

  • Thermal Regulation: Immerse the reaction flask in an ice-water bath. Allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Controlled Addition: Dissolve 4-fluorobenzenesulfonyl chloride (10.0 mmol) in 10 mL of anhydrous DCM. Transfer this to an addition funnel. Add the solution dropwise over 30 minutes.

    • Causality Check: Dropwise addition ensures the sulfonyl chloride is always the limiting reagent in solution, completely suppressing the formation of bis-sulfonated byproducts.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature (RT) naturally. Stir for 2 to 4 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1) and UV detection. The reaction is complete when the high-Rf sulfonyl chloride spot disappears.

  • Quenching: Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Selective Workup (Self-Validating Purification):

    • Acid Wash: Separate the organic (bottom) layer. Wash with 1M aqueous HCl (2 x 20 mL). Purpose: Protonates and extracts any unreacted cyclopentylamine and TEA into the aqueous layer.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). Purpose: Neutralizes residual HCl and removes any trace 4-fluorobenzenesulfonic acid.

    • Brine Wash: Wash with saturated NaCl solution (20 mL). Purpose: Disrupts emulsions and pre-dries the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product typically precipitates as a highly pure, off-white solid.

Quantitative Data & Condition Optimization

The following table summarizes the causality behind condition optimization, comparing literature norms for sulfonamide synthesis to demonstrate why the DCM/TEA system is superior for this specific coupling.

Solvent SystemBase UtilizedTemperature ProfileReaction TimeYield (%)Purity Profile & Causality
DCM (Anhydrous) TEA (1.5 eq) 0 °C to RT 3 h 92% Optimal; minimal bis-sulfonylation, easy workup.
THF (Anhydrous)Pyridine (1.5 eq)0 °C to RT5 h85%Moderate; pyridine is notoriously difficult to remove completely during workup.
Water / DCMNa₂CO₃ (aq)RT12 h78%Sub-optimal; competitive aqueous hydrolysis of the sulfonyl chloride reduces yield.
DMFDIPEA (2.0 eq)RT4 h88%High; however, high-boiling DMF requires aggressive aqueous washes to remove.

Analytical Characterization

To validate the structural integrity of the synthesized N-cyclopentyl-4-fluorobenzenesulfonamide, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.21 (t, J = 8.6 Hz, 2H, Ar-H), 4.65 (d, J = 7.2 Hz, 1H, NH), 3.60 – 3.48 (m, 1H, CH), 1.85 – 1.70 (m, 4H, CH₂), 1.65 – 1.50 (m, 2H, CH₂), 1.45 – 1.30 (m, 2H, CH₂).

  • LC-MS (ESI): m/z calculated for C₁₁H₁₄FNO₂S [M+H]⁺ 244.08, found 244.1.

References

  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

Sources

Method

Advanced Crystallization Protocols for N-Cyclopentyl-4-fluorobenzenesulfonamide

Executive Summary N-Cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) is a highly versatile chemical building block, frequently utilized in the synthesis of novel therapeutics, including viral capsid assembly eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) is a highly versatile chemical building block, frequently utilized in the synthesis of novel therapeutics, including viral capsid assembly effectors (e.g., HBV inhibitors) and voltage-gated sodium channel modulators[1],[2]. Achieving high crystalline purity is paramount for downstream formulation, shelf-life stability, and accurate X-ray crystallographic characterization[3]. This application note details two field-proven crystallization methodologies—thermodynamic cooling and solvent/anti-solvent precipitation—tailored specifically to the physicochemical profile of this molecule.

Physicochemical Profiling & Causality

To design an effective crystallization protocol, one must first deconstruct the molecule's structural anatomy and understand the causality behind its phase behaviors:

  • The Sulfonamide Core (-SO₂NH-) : This functional group is relatively rigid and acts as a robust hydrogen bond donor and acceptor. This strong, directional intermolecular hydrogen bonding is the primary thermodynamic driver that makes sulfonamides classically crystalline derivatives, allowing them to form highly ordered, stable lattices[4].

  • Lipophilic Appendages : The cyclopentyl ring introduces significant steric bulk and hydrophobicity. Concurrently, the 4-fluorophenyl group provides additional lipophilicity and the potential for weak C-H···F interactions, which often dictate the final polymorphic habit of the crystal.

  • Solubility Dynamics : The dichotomy between the polar core and non-polar appendages dictates its solubility. The compound is highly soluble in polar aprotic solvents (e.g., , dichloromethane) but exhibits poor solubility in water and aliphatic hydrocarbons (e.g., heptane)[5],[6]. Short-chain alcohols, particularly , offer a "Goldilocks" environment: the compound is highly soluble at the boiling point but sparingly soluble at 0–5 °C, making IPA an ideal solvent for thermodynamic cooling crystallization[7],[8].

The "Oiling Out" Phenomenon

A frequent challenge when crystallizing lipophilic sulfonamides is "oiling out"—where the compound separates as an impure liquid rather than a solid[3]. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system, or when impurities depress the melting point. To counteract this, our protocols employ controlled cooling gradients and mechanical seeding to bypass liquid-liquid phase separation and force rigid crystal nucleation[7].

Crystallization Strategy & Pathway

The selection of the crystallization technique strictly depends on the initial purity of the crude material and the desired downstream application.

CrystallizationWorkflow Start Crude N-Cyclopentyl-4- fluorobenzenesulfonamide CheckPurity Assess Initial Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 90% (Thermodynamic Route) CheckPurity->HighPurity Yes LowPurity Purity < 90% (Kinetic/Anti-Solvent Route) CheckPurity->LowPurity No IPA Protocol A: Isopropanol Cooling HighPurity->IPA EtOAc Protocol B: EtOAc / Heptane LowPurity->EtOAc CrystalsA High-Purity Single Crystals (>99%) IPA->CrystalsA CrystalsB Bulk Microcrystalline Powder (>95%) EtOAc->CrystalsB

Decision matrix for selecting the optimal crystallization pathway based on initial crude purity.

Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (Isopropanol)

Best for: Upgrading high-purity crude (>90%) and growing single crystals for X-ray diffraction.

  • Dissolution : Transfer 1.0 g of crude N-cyclopentyl-4-fluorobenzenesulfonamide to a 50 mL Erlenmeyer flask. Add 10 mL of 70–100% Isopropanol (IPA)[7]. Heat the mixture to a gentle boil (approx. 80 °C) using a stirring hotplate until complete dissolution is achieved.

    • Causality: Heating maximizes thermodynamic solubility, while the polar/non-polar balance of IPA effectively solvates both the sulfonamide core and the hydrophobic cyclopentyl ring.

  • Hot Filtration (Optional) : If insoluble particulates or colored impurities are present, add 50 mg of activated charcoal, boil for 2 minutes, and perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask[5].

  • Controlled Nucleation : Cover the flask with a watch glass and allow it to cool ambiently to room temperature without disturbance.

    • Causality: Slow cooling minimizes the entrapment of solvent and impurities within the crystal lattice, promoting the growth of large, highly ordered crystals.

  • Maturation & "Oiling Out" Prevention : If the solution begins to turn cloudy without forming discrete crystals, vigorously scratch the inside of the flask at the air-liquid interface with a glass stirring rod to induce secondary nucleation[3],[9]. Once crystals are visible, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to drive the equilibrium toward maximum precipitation.

  • Isolation & Validation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold IPA to displace the mother liquor[7]. Dry the crystals in a vacuum desiccator.

    • Self-Validation Check: The protocol is successful when the resulting crystals are free-flowing and no longer stick together or to a metal spatula, indicating complete solvent evacuation[9].

Protocol B: Solvent/Anti-Solvent Precipitation (Ethyl Acetate / Heptane)

Best for: Lower purity crude (<90%) or rapid bulk isolation.

  • Primary Solvation : Dissolve 1.0 g of the crude compound in a minimal volume (approx. 3–5 mL) of Ethyl Acetate (EtOAc) at room temperature.

    • Causality: EtOAc is a strong polar aprotic solvent that readily disrupts the sulfonamide hydrogen bonds, ensuring complete dissolution of the crude matrix[5].

  • Anti-Solvent Titration : While swirling the flask continuously, add Heptane dropwise.

    • Causality: Heptane is a non-polar aliphatic hydrocarbon in which the sulfonamide is highly insoluble[6]. Its addition rapidly decreases the overall solvating power of the mixture, forcing kinetic precipitation.

  • Supersaturation Point : Cease the addition of Heptane the exact moment the solution exhibits persistent turbidity (cloudiness that does not disappear upon swirling)[3].

    • Self-Validation Check: This persistent cloudiness is the visual confirmation that the metastable zone limit has been breached and nucleation has begun.

  • Crystallization & Isolation : Allow the turbid solution to stand undisturbed for 1 hour at room temperature, then cool to 4 °C. Filter the resulting microcrystalline powder under vacuum and wash with 5 mL of cold Heptane.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for both crystallization techniques:

ParameterProtocol A: Thermodynamic CoolingProtocol B: Solvent / Anti-Solvent
Solvent System Isopropanol (IPA)Ethyl Acetate / Heptane
Mechanism Temperature-dependent solubilityPolarity-driven kinetic precipitation
Expected Yield 75% – 85%85% – 95%
Expected Purity > 99.0%> 95.0%
Crystal Habit Large needles or prismsFine microcrystalline powder
Processing Time 4 – 12 hours1 – 2 hours
Primary Risk "Oiling out" during coolingEntrapment of impurities in lattice

Characterization & Validation

To confirm the success of the crystallization, the isolated solid must be analyzed via , which serves as the gold standard for confirming the crystalline state versus an amorphous solid[3]. Additionally, Differential Scanning Calorimetry (DSC) should be employed to verify the sharp melting point and ensure no polymorphic transitions or solvent solvates were formed during the drying phase.

References

  • Wikipedia . "Sulfonamide." Wikimedia Foundation. Available at: [Link]

  • National Institutes of Health (PMC) . "Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector." PubMed Central. Available at:[Link]

  • Bellevue College . "Experiment 3: Crystallization." Bellevue College Chemistry Department. Available at:[Link]

  • Google Patents. "WO2010079443A1 - Sulfonamide derivatives." World Intellectual Property Organization.

Sources

Application

Application Note: Preparation and Handling of Stock Solutions for N-Cyclopentyl-4-fluorobenzenesulfonamide

Scientific Context and Pharmacological Relevance N-cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) is a highly specialized chemical building block utilized extensively in pharmaceutical research and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Pharmacological Relevance

N-cyclopentyl-4-fluorobenzenesulfonamide (CAS: 349403-86-7) is a highly specialized chemical building block utilized extensively in pharmaceutical research and drug discovery[1][2]. Compounds featuring the sulfamoylbenzamide or related sulfonamide scaffolds have gained significant traction as potent therapeutic agents. Notably, they are actively investigated as Hepatitis B virus (HBV) capsid assembly effectors[3]. By disrupting normal viral nucleocapsid formation, these molecules expose viral cccDNA to degrading enzymes, representing a promising pathway toward curative HBV treatments[3].

Given its structural complexity—combining a lipophilic cyclopentyl ring, a fluorinated benzene ring, and a polar sulfonamide linkage—precise handling and solubilization are critical to ensure reproducible in vitro and in vivo assay results.

Physicochemical Profiling and Solvent Causality

To design a robust solubilization strategy, we must first analyze the compound's physicochemical properties[1]:

PropertyValue
Chemical Name N-Cyclopentyl-4-fluorobenzenesulfonamide
CAS Registry Number 349403-86-7
Molecular Formula C11H14FNO2S
Molecular Weight 243.30 g/mol
Purity Requirement ≥ 95% (Analytical Grade)
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality of Solvent Selection: The sulfonamide group (-SO2NH-) acts as both a strong hydrogen bond donor and acceptor, often leading to highly stable, tightly packed crystal lattices that resist aqueous dissolution[4]. Water or standard aqueous buffers are insufficient to break these intermolecular forces. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard solvent for this class of molecules because its highly polar, aprotic nature effectively disrupts the sulfonamide hydrogen bonds while simultaneously solvating the lipophilic cyclopentyl and fluorobenzene moieties[5][6].

Self-Validating Protocol for Stock Solution Preparation

To guarantee experimental trustworthiness, the preparation of the stock solution must be treated as a self-validating system. Each step includes a physical or analytical check to prevent downstream assay failure.

Step 1: Thermal Equilibration (Critical Pre-step)

  • Action: Remove the desiccated vial of N-cyclopentyl-4-fluorobenzenesulfonamide from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder. Moisture alters the effective molecular weight (leading to inaccurate concentration calculations) and can trigger premature hydrolysis or degradation of the sulfonamide[6].

Step 2: Gravimetric Analysis and Solubilization

  • Action: Weigh the desired mass using a calibrated analytical balance. Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve the target primary stock concentration (typically 10 mM to 50 mM).

  • Causality: Using anhydrous DMSO is non-negotiable. Standard laboratory DMSO rapidly absorbs water from the air. Even a 1-2% water content in DMSO drastically reduces the solubility limit of fluorinated hydrophobic compounds, leading to micro-precipitation[6][7].

Step 3: Quality Control and Validation (The Self-Validating Step)

  • Action: Vortex the solution for 1-2 minutes. Do not assume complete dissolution based on a quick glance.

  • Validation: Hold the microcentrifuge tube against a solid black background and illuminate it laterally with a strong light source. Look for the Tyndall effect (scattering of light by suspended particles). If micro-particulates remain, sonicate the solution in a water bath at room temperature for 5 minutes. For long-term library storage, validate the final concentration and chemical integrity via LC-MS or 1H-NMR[7].

Step 4: Aliquoting and Cryopreservation

  • Action: Divide the validated primary stock into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, tightly sealed microcentrifuge tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[6][8].

  • Causality: Repeated freeze-thaw cycles introduce temperature gradients and potential moisture ingress, which cause the compound to crash out of solution. Single-use aliquots isolate the bulk material from these physical stressors[6].

Quantitative Dilution Matrix

Use the following reference table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations. Calculations are based on a molecular weight of 243.30 g/mol .

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 4.110 mL0.822 mL0.411 mL82.2 µL
5 mg 20.551 mL4.110 mL2.055 mL411.0 µL
10 mg 41.102 mL8.220 mL4.110 mL0.822 mL

In Vitro Assay Considerations: The Working Dilution

When transitioning from the DMSO stock to an aqueous in vitro assay (e.g., cell culture media or biochemical buffer), the final concentration of DMSO must be strictly controlled.

  • Cytotoxicity Threshold: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v), and ideally remains below 0.1%, to prevent solvent-induced cellular toxicity or artifactual enzyme inhibition[6][7].

  • Stepwise Dilution: To prevent the highly hydrophobic N-cyclopentyl-4-fluorobenzenesulfonamide from precipitating upon contact with water, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate volume of assay buffer containing carrier proteins (like BSA) or mild surfactants (if assay-compatible), vortex rapidly, and then add this intermediate to the final assay volume[6][7].

Workflow Visualization

G A N-Cyclopentyl-4-fluorobenzenesulfonamide (Dry Powder) B Equilibrate to Room Temp (Desiccated, 30 min) A->B C Weighing (Analytical Balance) B->C D Add Anhydrous DMSO (Vortex / Sonicate) C->D E Primary Stock Solution (10 mM - 50 mM) D->E F Quality Control (Visual & LC-MS/NMR) E->F Verify Solvation G Aliquoting (Single-use vials) F->G H Storage (-20°C or -80°C, Dark) G->H I Working Dilution (Aqueous Buffer, <0.5% DMSO) H->I Thaw & Dilute

Workflow for preparation, QC, and storage of N-cyclopentyl-4-fluorobenzenesulfonamide.

References

  • [1] Title: Explore Quality Chemical Building Blocks at Aaronchem | Source: aaronchem.com | URL: 1

  • [2] Title: Explore Quality Chemical Building Blocks at Aaronchem | Source: aaronchem.com | URL: 2

  • [3] Title: Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC | Source: nih.gov | URL: 3

  • [5] Title: Sulfanilamide - PRODUCT INFORMATION | Source: caymanchem.com | URL: 5

  • [6] Title: Ethoxysanguinarine DMSO stock solution preparation and storage - Benchchem | Source: benchchem.com | URL: 6

  • [7] Title: Compound Handling Instructions - MedchemExpress.com | Source: medchemexpress.com | URL: 7

  • [8] Title: Sulfadiazine-d4 | Sulfonamide Antibiotic - MedchemExpress.com | Source: medchemexpress.com | URL: 8

  • [4] Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC | Source: nih.gov | URL: 4

Sources

Method

Catalysts for sulfonylation of cyclopentylamine

Application Note: Advanced Catalytic Strategies for the Sulfonylation of Cyclopentylamine Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Strategies for the Sulfonylation of Cyclopentylamine

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols

Introduction & Scope

The sulfonamide moiety is a critical pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and predictable geometry. Specifically, N-cyclopentylsulfonamides are highly valued as bioisosteres; the compact, rigid nature of the cyclopentyl ring restricts conformational flexibility, often leading to improved binding affinity and target selectivity.

However, the sulfonylation of cyclopentylamine presents distinct synthetic challenges. As a primary amine with moderate steric hindrance, its nucleophilic attack on sulfonyl chlorides is slower than that of linear amines. Under standard Schotten-Baumann conditions (using strong bases like NaOH or Et₃N), this sluggish kinetics allows two detrimental side reactions to compete:

  • Hydrolysis: The electrophilic sulfonyl chloride reacts with bulk water or hydroxide ions, degrading into unreactive sulfonic acid[1].

  • Disulfonylation: Once the monosulfonamide is formed, the remaining acidic N-H proton can be deprotonated by strong bases, leading to a second sulfonylation event and yielding an undesired disulfonamide[2].

To overcome these bottlenecks, modern synthetic protocols have shifted away from traditional strong-base catalysis toward highly engineered microenvironments and mild catalytic systems.

Mechanistic Insights & Catalyst Selection

A. Heterogeneous Metal Oxide Catalysis (ZnO & CuO)

Transition metal oxides, such as Zinc Oxide (ZnO) and Marine Sponge-supported CuO nanocrystals, have emerged as highly efficient, mild catalysts for this transformation[2][3].

  • Causality: Unlike soluble organic bases that aggressively deprotonate the intermediate, metal oxides act as amphoteric scavengers. They provide mild Lewis acid activation of the sulfonyl chloride while simultaneously neutralizing the HCl byproduct without generating a highly basic solution. This neutral microenvironment completely suppresses the formation of disulfonamides, making it ideal for sterically hindered primary amines like cyclopentylamine[2].

B. Aqueous Micellar Catalysis (Green Chemistry)

Conducting sulfonylation in pure water is environmentally ideal but chemically problematic due to substrate insolubility and rapid sulfonyl chloride hydrolysis. The introduction of cationic surfactants like Cetyltrimethylammonium bromide (CTAB) solves this via micellar catalysis[1].

  • Causality: Above its critical micelle concentration, CTAB forms hydrophobic cores suspended in water. Both the hydrophobic cyclopentyl ring and the sulfonyl chloride preferentially partition into this core. This "proximity effect" drastically increases their local concentration, accelerating the bimolecular C-N bond formation. Crucially, the hydrophobic interior shields the highly sensitive sulfonyl chloride from bulk water, preventing hydrolysis[1].

MicellarCatalysis cluster_bulk Bulk Aqueous Phase (High Hydrolysis Risk) cluster_micelle CTAB Micelle Core (Hydrophobic Microreactor) Amine Cyclopentylamine Concentration High Local Concentration Amine->Concentration Solubilization Sulfonyl Sulfonyl Chloride Hydrolysis Sulfonic Acid (Hydrolysis) Sulfonyl->Hydrolysis H2O Attack (Without CTAB) Sulfonyl->Concentration Solubilization Product N-Cyclopentylsulfonamide Concentration->Product Rapid Coupling

Fig 1. Mechanistic pathway of micellar catalysis protecting intermediates from bulk water hydrolysis.

C. Catalyst-Free Electrochemical Oxidative Coupling

A paradigm shift in sulfonamide synthesis is the direct oxidative coupling of amines with thiols, entirely bypassing the use of moisture-sensitive sulfonyl chlorides[4].

  • Causality: Driven entirely by electricity in an undivided cell, anodic oxidation first converts the thiol to a disulfide (~0.5 V). Subsequent oxidation generates an aminium radical from the cyclopentylamine (~1.5 V). These species couple to form a sulfenamide intermediate, which undergoes consecutive oxidations at the anode to yield the final sulfonamide[4]. This method requires no exogenous catalysts or sacrificial oxidants, generating only hydrogen gas at the cathode.

ElectroCoupling Start Thiol + Cyclopentylamine Cell Electrochemical Cell (C Anode / Fe Cathode) Start->Cell Disulfide Anodic Oxidation (Disulfide Formation, ~0.5 V) Cell->Disulfide Radical Aminium Radical Generation (~1.5 V) Disulfide->Radical Sulfenamide Sulfenamide Intermediate Radical->Sulfenamide Radical Coupling Oxidation Consecutive Oxidations (~2.0 V & ~2.6 V) Sulfenamide->Oxidation Product N-Cyclopentylsulfonamide Oxidation->Product

Fig 2. Electrochemical oxidative coupling workflow for catalyst-free sulfonamide synthesis.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of various catalytic systems for the monosulfonylation of sterically hindered primary amines like cyclopentylamine.

Catalytic SystemReagentsSolvent SystemTempTimeYield (%)Key Advantage
Traditional Base TsCl, Et₃NCH₂Cl₂25 °C12 h60–70Baseline; prone to disulfonylation & hydrolysis.
Metal Oxide (ZnO) TsCl, ZnO (5 mol%)CH₃CN25 °C30 min>90Neutral conditions; completely prevents disulfonylation[2].
Micellar (CTAB) TsCl, CTABH₂O30 °C1–2 h85–95Green solvent; micelle core prevents hydrolysis[1].
Electrochemical Thiol, Me₄NBF₄CH₃CN/H₂O (3:1)25 °C5 min75–85Catalyst-free; uses stable thiols instead of chlorides[4].

Experimental Protocols

Protocol A: Micelle-Catalyzed Aqueous Sulfonylation (Green Method)

Objective: Synthesize N-cyclopentyl-p-toluenesulfonamide in water without organic solvents.

Self-Validating Rationale: The use of CTAB at 0.05 mol/dm³ ensures the system is well above the critical micelle concentration (CMC), guaranteeing micelle formation. The reaction is kept at 30 °C; higher temperatures are unnecessary due to the proximity effect and would only risk thermal degradation of the substrates[1].

Step-by-Step Procedure:

  • Preparation of Micellar Medium: Dissolve Cetyltrimethylammonium bromide (CTAB, 1.82 g, 5 mmol) in 100 mL of deionized water to create a 0.05 M surfactant solution. Stir at 300 rpm until completely clear.

  • Substrate Addition: To 10 mL of the CTAB solution, add cyclopentylamine (0.025 mol) followed by p-toluenesulfonyl chloride (0.030 mol).

  • Reaction Monitoring: Stir the emulsion vigorously at 30 °C. The hydrophobic substrates will migrate into the micelle cores. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction typically reaches completion within 60–90 minutes.

  • Product Isolation: Because the product (N-cyclopentylsulfonamide) is highly hydrophobic and solid at room temperature, it will precipitate out of the aqueous micellar solution upon completion.

  • Purification: Isolate the product via simple vacuum filtration. Wash the filter cake with cold deionized water (3 x 10 mL) to remove residual CTAB and unreacted amine. Dry under a vacuum to yield the pure monosulfonamide.

Protocol B: Electrochemical Oxidative Coupling (Catalyst-Free)

Objective: Synthesize N-cyclopentylsulfonamides directly from thiols and cyclopentylamine using anodic oxidation.

Self-Validating Rationale: This protocol utilizes a Carbon (C) anode and an Iron (Fe) cathode. Carbon is chosen for its high overpotential for oxygen evolution and stability under anodic oxidation. Iron is an excellent, inexpensive cathode for the reduction of protons to hydrogen gas. Me₄NBF₄ is added strictly as a supporting electrolyte to ensure current flow across the organic/aqueous boundary[4].

Step-by-Step Procedure:

  • Cell Setup: Equip an undivided electrochemical cell (e.g., a 5 mL vial) with a graphite anode and an iron cathode.

  • Reaction Mixture: Add the desired aryl thiol (2.0 mmol), cyclopentylamine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol) to the cell.

  • Solvent Addition: Dissolve the mixture in 20 mL of a CH₃CN / 0.3 M HCl aqueous solution (3:1 v/v). Note: The acidic aqueous component provides the necessary protons for cathodic hydrogen evolution.

  • Electrolysis: Apply a constant current (typically 10–15 mA) at room temperature (25 °C). The reaction is extremely rapid due to the high reactivity of the electrogenerated aminium radicals and sulfenamide intermediates.

  • Completion & Workup: After 5 minutes of residence time, turn off the power supply. Extract the reaction mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure N-cyclopentylsulfonamide.

References

  • [1] Pawar, B., & Bhagwat, S. Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media. Journal of Surface Science Technology. 1

  • [3] Shushizadeh, M. R., Mostoufi, A., & Fakhrian, M. Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis. Jundishapur Journal of Natural Pharmaceutical Products. 3

  • [2] Meshram, G. A., & Patil, V. D. Zinc Oxide Catalyzed Efficient Synthesis of Sulfonamides under Mild Conditions. International Journal of Chemical Sciences. 2

  • [4] Laudadio, G., et al. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cyclopentyl-4-fluorobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-cyclopentyl-4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-cyclopentyl-4-fluorobenzenesulfonamide.

This reaction—a classic sulfonylation between 4-fluorobenzenesulfonyl chloride and cyclopentylamine—is fundamentally a nucleophilic acyl substitution at the sulfur center. While conceptually straightforward, practical yields are frequently compromised by competing side reactions, poor phase management, and improper stoichiometric control.

Mechanistic Workflow & Competing Pathways

To optimize your yield, you must first understand the kinetic competition occurring in your reaction flask. The electrophilic sulfur center is highly susceptible to nucleophilic attack not just by your target amine, but also by ambient moisture.

Pathway SM 4-Fluorobenzenesulfonyl Chloride + Cyclopentylamine Int Tetrahedral Intermediate (Nucleophilic Attack) SM->Int Base / Solvent Controlled Temp (0°C) Side 4-Fluorobenzenesulfonic Acid (Hydrolysis Byproduct) SM->Side H2O (Moisture) Competing Reaction Prod N-cyclopentyl-4-fluorobenzenesulfonamide (Target Product) Int->Prod - HCl

Reaction pathway of sulfonamide synthesis highlighting the competing hydrolysis side reaction.

Troubleshooting & FAQs

Q1: My yield is consistently below 60%, and I observe a highly polar spot stuck on the baseline of my TLC. What is happening? Causality: That highly polar baseline spot is 4-fluorobenzenesulfonic acid, the direct result of sulfonyl chloride hydrolysis[1]. Sulfonyl chlorides are intensely electrophilic. Cyclopentylamine features a secondary carbon attached to the primary amine, creating mild steric hindrance that slightly reduces its nucleophilicity compared to unhindered straight-chain amines. This kinetic delay gives any trace water in your solvent a competitive edge to attack the sulfur center[2]. Actionable Fix: If utilizing an organic phase reaction, ensure your solvent (e.g., DCM or THF) is strictly anhydrous. Dry the cyclopentylamine over 4Å molecular sieves prior to use, and flush the reaction vessel with dry nitrogen or argon.

Q2: I observe unreacted cyclopentylamine even after 24 hours of stirring. How can I drive the reaction to completion? Causality: As the sulfonylation proceeds, one equivalent of HCl is generated. If your auxiliary base (e.g., triethylamine or pyridine) is not in sufficient excess, or if it fails to effectively scavenge the HCl, the unreacted cyclopentylamine becomes protonated, forming cyclopentylammonium chloride[1]. Protonated amines are entirely non-nucleophilic, which immediately stalls the reaction. Actionable Fix: Increase the auxiliary base to 1.5–2.0 equivalents. Alternatively, utilize a biphasic system where an aqueous inorganic base continuously neutralizes the acid without interacting with the organic phase.

Q3: Should I use an anhydrous organic base protocol or a biphasic Schotten-Baumann setup? Causality: Both are viable, but they solve different chemical engineering problems. Anhydrous conditions (with Et3N or Pyridine) are the historical standard for preventing hydrolysis[2]. However, a modified (DCM/aqueous Na₂CO₃) can surprisingly enhance yields for this specific substrate[3]. In the biphasic system, the moisture-sensitive 4-fluorobenzenesulfonyl chloride remains shielded in the organic layer, while the basic aqueous layer neutralizes the generated HCl and keeps the amine active at the interface. This limits bulk hydrolysis and simplifies downstream purification[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the final isolated yield of N-cyclopentyl-4-fluorobenzenesulfonamide.

EntrySolvent SystemBase (Equivalents)TempTimeYield (%)Mechanistic Observation
1DCM (Standard)Et₃N (1.1 eq)RT12h55%Significant hydrolysis; baseline TLC spot present. Insufficient base led to amine protonation.
2THF (Anhydrous)Pyridine (2.0 eq)0 °C to RT8h78%Cleaner profile; pyridine effectively scavenges HCl and acts as a nucleophilic catalyst.
3DCM / H₂O (1:1)Na₂CO₃ (2.5 eq)0 °C to RT4h92% Optimal interfacial reaction; minimal hydrolysis. Highly scalable Schotten-Baumann conditions.

Self-Validating Experimental Protocols

To ensure reproducibility, do not just follow steps blindly. Use the built-in validation checkpoints to confirm the chemical state of your reaction in real-time.

Protocol A: Modified Biphasic Schotten-Baumann Method (Recommended for Yield & Scalability)

This protocol leverages phase separation to protect the electrophile while maintaining the amine in its active, free-base form[3].

  • Aqueous Phase Preparation: Dissolve cyclopentylamine (1.0 eq, 10 mmol) and Na₂CO₃ (2.5 eq, 25 mmol) in 15 mL of distilled water.

    • Validation Checkpoint: Measure the pH of the aqueous solution. It must be >10. If it is lower, the amine will not remain deprotonated during the reaction.

  • Organic Phase Preparation: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 15 mL of dichloromethane (DCM).

  • Interfacial Mixing: Cool the aqueous solution to 0 °C in an ice bath. Add the organic phase dropwise over 15 minutes under vigorous magnetic stirring (>800 rpm).

    • Causality Note: High shear stirring is critical. The reaction occurs exclusively at the solvent interface; poor mixing will artificially stall the reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Stop the stirring temporarily and let the layers separate. Co-spot the organic layer against pure 4-fluorobenzenesulfonyl chloride on a TLC plate (Hexane:EtOAc 3:1). The complete disappearance of the high-Rf starting material confirms the reaction is finished.

  • Workup & Isolation: Separate the layers. Wash the organic layer with 1M HCl (10 mL) to remove any trace unreacted amine, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Validation Checkpoint: If the organic layer remains cloudy after the HCl wash, residual amine salts are still present. Perform an additional acid wash until the organic layer is transparent.

  • Concentration: Evaporate the DCM under reduced pressure to yield the pure sulfonamide as a solid.

Protocol B: Anhydrous Organic Base Method

Use this method if your specific laboratory setup precludes the use of biphasic extractions[2].

  • Preparation: In a flame-dried flask flushed with nitrogen, dissolve cyclopentylamine (1.0 eq, 10 mmol) and anhydrous Pyridine (2.0 eq, 20 mmol) in 20 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous THF. Add this dropwise to the amine solution over 20 minutes.

    • Validation Checkpoint: A white precipitate (pyridinium chloride) should begin forming almost immediately, visually confirming that the sulfonylation is occurring and HCl is being successfully scavenged.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 7 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers heavily with 1M HCl (3 × 15 mL) to remove all residual pyridine.

    • Validation Checkpoint: Smell the organic layer (wafting gently). If a distinct "fishy" pyridine odor remains, repeat the 1M HCl wash. Pyridine contamination will ruin crystallization.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Optimization

Minimizing disulfonimide side products in sulfonamide reactions

A Senior Application Scientist's Guide to Minimizing Disulfonimide Side Products Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Disulfonimide Side Products

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity in their sulfonylation reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why side reactions occur and how to control them. The most common and troublesome side product in the synthesis of primary sulfonamides is the corresponding disulfonimide. This guide will focus on proactive and reactive strategies to ensure your sulfonamide is obtained in high purity.

Section 1: Frequently Asked Questions - Understanding the Problem

This section addresses the fundamental questions surrounding the formation of disulfonimide impurities.

Q1: What is a disulfonimide impurity and why is it problematic?

A disulfonimide, also known as a disulfonylamine, is a side product formed when a primary sulfonamide (R-SO₂NH₂) is further N-sulfonated by another molecule of sulfonyl chloride. The resulting structure is R-SO₂-NH-SO₂-R'.

Structure of a Disulfonimide Impurity:

  • Desired Product: Primary Sulfonamide (R-SO₂NH₂)

  • Side Product: Symmetrical or Asymmetrical Disulfonimide ((R-SO₂)₂NH or R-SO₂-NH-SO₂-R')

This impurity is problematic for several reasons:

  • Altered Physicochemical Properties: The disulfonimide is significantly more acidic and often more lipophilic than the parent sulfonamide. This can drastically change the solubility, crystal packing, and pharmacokinetic properties of the final material.[1]

  • Purification Challenges: Its polarity can be very similar to the desired product, making separation by standard column chromatography or recrystallization difficult.[2][3]

  • Reduced Yield: Every mole of disulfonimide formed consumes two moles of your sulfonyl chloride and one mole of your amine, significantly impacting the yield of the desired product.

  • Regulatory Concerns: For pharmaceutical applications, impurities must be identified and controlled to strict limits, making the presence of disulfonimides a significant regulatory hurdle.[3]

Q2: What is the chemical mechanism for disulfonimide formation?

Disulfonimide formation is a competitive secondary reaction that occurs after the desired primary sulfonamide has been formed. The reaction proceeds via a nucleophilic substitution pathway, analogous to the primary synthesis itself.[4][5]

The key steps are:

  • Formation of Primary Sulfonamide: The amine (R'-NH₂) attacks the sulfonyl chloride (R-SO₂Cl) to form the desired primary sulfonamide (R-SO₂-NH-R'). This reaction generates one equivalent of HCl.

  • Deprotonation of Primary Sulfonamide: The base used in the reaction (e.g., pyridine, triethylamine) deprotonates the newly formed primary sulfonamide. The N-H proton on a sulfonamide is acidic and can be removed, forming a highly nucleophilic sulfonamide anion.

  • Nucleophilic Attack: This sulfonamide anion then acts as a nucleophile, attacking a second molecule of the electrophilic sulfonyl chloride. This forms the disulfonimide side product.

The propensity for this side reaction is a kinetic battle between the reactivity of the starting amine and the reactivity of the sulfonamide anion.

Disulfonimide Formation Mechanism cluster_0 Step 1: Desired Reaction cluster_1 Step 2: Activation of Side Reaction cluster_2 Step 3: Side Product Formation Amine Amine (R'-NH₂) PrimarySulfonamide Primary Sulfonamide (R-SO₂-NH-R') Amine->PrimarySulfonamide Nucleophilic Attack SulfonylChloride1 Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride1->PrimarySulfonamide PrimarySulfonamide_ref Primary Sulfonamide (from Step 1) PrimarySulfonamide->PrimarySulfonamide_ref Product becomes reactant Base Base (B:) SulfonamideAnion Sulfonamide Anion (R-SO₂-N⁻-R') Base->SulfonamideAnion Deprotonation SulfonamideAnion_ref Sulfonamide Anion (from Step 2) SulfonamideAnion->SulfonamideAnion_ref PrimarySulfonamide_ref->SulfonamideAnion SulfonylChloride2 Sulfonyl Chloride (R-SO₂Cl) Disulfonimide Disulfonimide Impurity ((R-SO₂)₂N-R') SulfonylChloride2->Disulfonimide SulfonamideAnion_ref->Disulfonimide Nucleophilic Attack

Caption: Mechanism of disulfonimide side product formation.
Section 2: Proactive Strategies for Minimizing Disulfonimide Formation

The most effective way to deal with impurities is to prevent their formation. This section details the critical experimental parameters you can control.

Q1: How does stoichiometry impact the formation of this impurity?

Stoichiometry is the single most critical factor.[6] The side reaction requires an additional equivalent of the sulfonyl chloride. Therefore, using an excess of the sulfonyl chloride starting material is the most common cause of high levels of disulfonimide impurity.

Expert Recommendation:

  • Amine as the Limiting Reagent is Risky: While it may seem logical to use the amine as the limiting reagent to ensure all of it reacts, this leaves excess sulfonyl chloride available to react with your product.

  • Use Sulfonyl Chloride as the Limiting Reagent: The best practice is to use the sulfonyl chloride as the limiting reagent . A slight excess of the amine (e.g., 1.05 to 1.1 equivalents) ensures the sulfonyl chloride is fully consumed in the primary reaction, starving the secondary reaction of its key electrophile. The unreacted, typically more polar amine, is often easier to remove during workup than the disulfonimide.

Q2: What is the best base to use and how much?

The choice of base is a delicate balance. The base must be strong enough to neutralize the HCl generated during the reaction, but not so strong that it aggressively deprotonates the primary sulfonamide product to favor the side reaction.

Base TypeExample(s)ProsCons & Causality
Weak Organic Base PyridineCommonly used, acts as a nucleophilic catalyst and base.Can be difficult to remove. Its moderate basicity offers a good balance.
Tertiary Amine Base Triethylamine (TEA), DIPEAStronger than pyridine, good HCl scavenger.Higher basicity can increase the concentration of the sulfonamide anion, potentially accelerating the side reaction.
Inorganic Base Na₂CO₃, K₂CO₃Inexpensive, easy to remove during aqueous workup.Often requires a two-phase system (e.g., Schotten-Baumann conditions) or can lead to heterogeneous mixtures, potentially causing localized concentration issues.
Strong, Non-Nucleophilic DBU, Proton SpongeVery effective at scavenging protons.Not Recommended. Their high basicity will significantly promote deprotonation of the sulfonamide product, leading to high levels of disulfonimide.

Expert Recommendation: Start with pyridine or triethylamine (TEA) . Use the minimum amount of base required to neutralize the generated HCl (typically 1.0-1.1 equivalents). The goal is to keep the concentration of the deprotonated sulfonamide intermediate as low as possible at any given time.

Q3: How should I control the reaction temperature?

Temperature control is crucial for managing the relative rates of the desired and undesired reactions.[7] Most sulfonamide formations are exothermic. Allowing the temperature to rise uncontrollably provides the activation energy for the secondary reaction to occur.

Expert Recommendation:

  • Initial Cooling: Always begin the reaction at a low temperature. A starting point of 0 °C (ice-water bath) is standard practice.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the cooled solution of the amine and base. This allows the heat generated by the exotherm to dissipate without causing a significant temperature spike.

  • Slow Warming: After the addition is complete, allow the reaction to slowly warm to room temperature . This controlled temperature ramp ensures the primary reaction goes to completion while minimizing the energy available for the side reaction. A reaction that is too cold may be too slow, while one that is too hot will favor impurity formation.[8]

Q4: How important is the rate and method of addition?

Extremely important. The goal is to avoid any area of the reaction mixture having a high, localized concentration of sulfonyl chloride.

Expert Recommendation:

  • Use a Syringe Pump: For precise control, use a syringe pump to add the sulfonyl chloride solution over a prolonged period (e.g., 30-60 minutes). This is the gold standard for minimizing side reactions.

  • Reverse Addition (Consider with Caution): In some cases, adding the amine/base mixture to the sulfonyl chloride solution can be beneficial. However, this means the sulfonyl chloride is in excess for most of the reaction, which can be risky. This is typically only recommended for very reactive amines.

  • Ensure Efficient Stirring: Vigorous stirring is essential to prevent localized "hot spots" of high reactant concentration and temperature.

Section 3: Troubleshooting Guide - "I already have the impurity!"

If proactive measures were not sufficient, these reactive steps can help you characterize and remove the disulfonimide.

Q1: How do I confirm the presence and quantity of the disulfonimide?

Standard analytical techniques are very effective.

  • Thin-Layer Chromatography (TLC): The disulfonimide is typically less polar than the primary sulfonamide and will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is standard. The less polar disulfonimide will usually have a longer retention time. This is the best method for accurate quantification.[2]

  • Mass Spectrometry (MS): The disulfonimide will have a distinct molecular weight corresponding to the addition of an R-SO₂ group and the loss of a proton compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The N-H proton of the disulfonimide is highly deshielded and will appear as a broad singlet far downfield. The integration of aromatic or aliphatic protons of the side product versus the main product can be used for quantification.

    • ¹³C NMR: Will show a distinct set of signals for the impurity.

Q2: Can I remove the disulfonimide during aqueous workup?

Yes, this is often the most effective and overlooked step. The key is to exploit the difference in acidity. The N-H proton of a disulfonimide is flanked by two strongly electron-withdrawing sulfonyl groups, making it significantly more acidic (pKa ~ 1-2) than the N-H of a primary sulfonamide (pKa ~ 10-11).

Expert Protocol - Selective Liquid-Liquid Extraction:

  • After the reaction is complete, quench and dilute with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution .

  • The weakly basic NaHCO₃ is strong enough to deprotonate and form the sodium salt of the highly acidic disulfonimide, pulling it into the aqueous layer.

  • The much less acidic primary sulfonamide will remain in the organic layer.

  • Repeat the bicarbonate wash 2-3 times to ensure complete removal.

  • Proceed with standard washes (water, brine) and dry the organic layer.

Q3: What are the best purification methods if workup is insufficient?

If the impurity persists, more traditional purification methods are necessary.

  • Flash Column Chromatography: This is the most common method. Since the disulfonimide is typically less polar, it will elute before the desired sulfonamide product in a normal-phase (silica gel) system. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to achieve good separation.[2]

  • Recrystallization: This can be effective if a solvent system can be found where the solubility difference between the product and the impurity is large.[9] This often requires extensive screening. It is generally more effective at removing small amounts of the impurity after a preliminary purification by chromatography.[10]

Section 4: Recommended Protocols & Workflows
Best-Practice Protocol for Minimizing Disulfonimide

This protocol incorporates the proactive strategies discussed above.

Materials:

  • Primary or Secondary Amine (1.05 eq)

  • Sulfonyl Chloride (1.00 eq)

  • Anhydrous Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the amine (1.05 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel/syringe pump.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the anhydrous pyridine (1.1 eq) to the stirred solution, ensuring the temperature remains below 5 °C.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and load it into the syringe pump or dropping funnel.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for another 30 minutes, then allow it to warm slowly to room temperature. Monitor the consumption of the sulfonyl chloride by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the selective basic extraction as described in Section 3, Q2.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[2][9]

Troubleshooting Workflow

Troubleshooting Workflow start High Disulfonimide Impurity Detected check_stoich Check Stoichiometry: Was Sulfonyl Chloride the Limiting Reagent? start->check_stoich check_temp Check Temperature Control: Was addition at 0°C with slow warming? check_stoich->check_temp Yes action_stoich Action: Rerun with Amine in slight excess (1.05 eq) check_stoich->action_stoich No check_addition Check Addition Rate: Was a syringe pump or slow dropwise addition used? check_temp->check_addition Yes action_temp Action: Improve cooling, ensure slow warm-up check_temp->action_temp No check_base Check Base: Was a very strong base used (e.g., DBU)? check_addition->check_base Yes action_addition Action: Use a syringe pump for addition over 30-60 min check_addition->action_addition No action_base Action: Switch to a milder base like Pyridine or TEA check_base->action_base Yes purify_header For Existing Batch: check_base->purify_header Yes/No, Optimization Needed action_stoich->start Re-evaluate action_temp->start Re-evaluate action_addition->start Re-evaluate action_base->start Re-evaluate purify_workup 1. Perform extractive workup with NaHCO₃(aq) purify_header->purify_workup purify_chrom 2. Purify via Flash Chromatography purify_workup->purify_chrom

Caption: A logical workflow for troubleshooting and optimizing sulfonamide reactions.
References
  • Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937-2945. [Link]

  • Corcoran, P. T., & Somali, I. Y. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5961-5963. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • O'Donnell, J. R. (1957). U.S. Patent No. 2,777,844. U.S.
  • Chemin, A., et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 14(38), 8934-8946. [Link]

  • Ali, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • OpenStax. (2016). Chemistry. Chapter 4.2: Stoichiometry of Chemical Reactions. [Link]

  • Klapwijk, A. R. (2020). Impurity distributions in pharmaceutical solids [Doctoral dissertation, University of Cork]. CORA. [Link]

  • Wang, Y., et al. (2023). Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. Polymers, 15(12), 2652. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for N-Cyclopentyl-4-fluorobenzenesulfonamide

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of secondary sulfonamides. This technical support guide provides comprehensive, field-proven strategies for isolating and purif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of secondary sulfonamides. This technical support guide provides comprehensive, field-proven strategies for isolating and purifying N-cyclopentyl-4-fluorobenzenesulfonamide, a structurally important compound often synthesized in drug discovery programs[1].

Rather than relying solely on resource-intensive chromatography, this guide emphasizes the causality behind chemical behavior, allowing you to leverage the molecule's intrinsic properties for highly efficient, scalable purification.

Physicochemical Profiling & Purification Rationale

Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target molecule. Secondary sulfonamides possess a unique, weakly acidic N-H proton due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Understanding these metrics is the foundation of our purification logic.

Table 1: Physicochemical Properties Guiding Purification

PropertyValue/CharacteristicPurification Relevance (Causality)
Molecular Weight 243.29 g/mol Essential for mass spectrometry (MS) validation and reaction monitoring[2].
pKa (Sulfonamide N-H) ~9.5 - 10.5Enables base-extraction; deprotonates in 1M NaOH to form a water-soluble sodium salt.
pKa (Cyclopentylamine) ~10.7Enables acid-extraction; protonates in 1M HCl to form a water-soluble hydrochloride salt.
Solubility Profile Soluble in EtOAc, DCM; Insoluble in H2O at pH < 7Drives liquid-liquid partitioning and recrystallization solvent selection[3].

Purification Workflow & Methodologies

We recommend a two-phase purification approach: an initial acid-base liquid-liquid extraction to selectively remove unreacted starting materials, followed by recrystallization for final polishing.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Sulfonamide, Amine, Sulfonic Acid) Step1 Dissolve in EtOAc Wash with 1M HCl Start->Step1 Aq1 Aqueous Phase (Amine Hydrochloride) Step1->Aq1 Discard Org1 Organic Phase (Sulfonamide & Sulfonic Acid) Step1->Org1 Keep Step2 Extract with 1M NaOH Org1->Step2 Org2 Organic Phase (Neutral Impurities) Step2->Org2 Discard Aq2 Aqueous Phase (Sodium Sulfonamide & Sulfonate) Step2->Aq2 Keep Step3 Acidify to pH 2 with conc. HCl Extract with EtOAc Aq2->Step3 Aq3 Aqueous Phase (Sulfonic Acid) Step3->Aq3 Discard Pure Pure N-cyclopentyl-4- fluorobenzenesulfonamide Step3->Pure Evaporate & Dry

Acid-base extraction workflow for secondary sulfonamide purification.

Protocol A: Acid-Base Liquid-Liquid Extraction

Causality: This method exploits the differential pKa values of the reaction components. By systematically altering the pH of the aqueous phase, we selectively drive the target secondary sulfonamide into the aqueous phase (as a salt) and then back into the organic phase (as a neutral molecule), leaving impurities behind.

  • Dissolution & Acid Wash: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer with an equal volume of 1M HCl.

    • Self-Validation: The aqueous layer should test highly acidic (pH 1-2). This step ensures the complete removal of unreacted cyclopentylamine as its water-soluble hydrochloride salt.

  • Base Extraction: Extract the organic layer with 1M NaOH (two volumes).

    • Self-Validation: The aqueous layer must be strongly basic (pH > 12). The target N-cyclopentyl-4-fluorobenzenesulfonamide deprotonates and migrates into the aqueous phase. Discard the organic layer, which now contains only neutral impurities.

  • Acidification & Recovery: Carefully acidify the combined aqueous basic layers with concentrated HCl dropwise until the pH reaches 2.

    • Self-Validation: A distinct white precipitate or heavy cloudiness will form as the sulfonamide is neutralized and becomes insoluble in the aqueous medium.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc. Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo to yield the semi-pure product[4].
    
Protocol B: Recrystallization (Final Polishing)

Causality: Recrystallization relies on the temperature-dependent solubility of the sulfonamide. It eliminates trace organic impurities, providing the >99% purity required for biological assays or crystallography[3].

Table 2: Recrystallization Parameters

ParameterOptimal ValueCausality / Rationale
Solvent System 70% Isopropanol / 30% Water (v/v)Balances high solubility at boiling point with low solubility at 0 °C[3].
Cooling Rate 1 - 2 °C per minutePrevents solute trapping and "oiling out" by allowing ordered crystal lattice formation.
Final Chilling Temp 0 - 4 °C (Ice bath)Maximizes thermodynamic yield by minimizing mother liquor saturation[3].
  • Solvent Preparation: Prepare a solvent mixture of 70% (v/v) isopropanol in water[3]. Alternatively, hot ethanol can be utilized for secondary sulfonamides[5].

  • Dissolution: Add the semi-pure sulfonamide to an Erlenmeyer flask. Add the absolute minimum amount of boiling solvent required to completely dissolve the solid[3].

  • Hot Filtration (Optional): If insoluble particulates remain, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization[3].

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place in an ice bath for 15-30 minutes to maximize yield[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold 70% isopropanol, and dry in a vacuum desiccator to remove all solvent traces[3].

Troubleshooting & FAQs

Q1: Why does my N-cyclopentyl-4-fluorobenzenesulfonamide co-elute with unreacted cyclopentylamine during silica gel chromatography? A1: Aliphatic amines like cyclopentylamine interact strongly with the acidic silanol groups on silica gel, causing severe streaking that overlaps with the target sulfonamide[4]. To prevent this, always perform an acidic aqueous wash (1M HCl) prior to loading the crude mixture onto the column. If chromatography is strictly required, adding 1% triethylamine (Et


N) to your hexanes/EtOAc mobile phase can neutralize the silanol groups and sharpen the amine peak. However, Protocol A (Acid-Base Extraction) is the preferred, more scalable method.

Q2: During recrystallization, my compound forms a separate liquid layer ("oils out") instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the melting point of the impure compound is lower than the temperature at which the solution becomes saturated. To troubleshoot:

  • Reheat the mixture until the oil dissolves, then add a small amount of the primary solvent (e.g., isopropanol) to lower the saturation temperature.

  • Allow the solution to cool much more slowly.

  • Introduce a seed crystal of pure N-cyclopentyl-4-fluorobenzenesulfonamide just above the temperature where oiling typically occurs to nucleate crystallization.

Q3: My yield after the acid-base extraction is unusually low. Where did my product go? A3: The most common point of product loss is incomplete acidification during Step 3 of Protocol A. If the aqueous layer is only brought to pH 7-8, a significant portion of the secondary sulfonamide (pKa ~9.5) remains ionized and water-soluble. Always verify with pH paper that the aqueous layer has reached pH 2 before the final EtOAc extraction. Additionally, ensure you are not using an excessive volume of recrystallization solvent, which can leave the product dissolved in the mother liquor[3].

References

*[4] Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC. nih.gov. 4 *[2] Explore Quality Chemical Building Blocks at Aaronchem. aaronchem.com. 2 *[5] Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies - Engineered Science Publisher. espublisher.com. 5 *[3] Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. benchchem.com. 3 *[1] Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - ChemRxiv. chemrxiv.org. 1

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 4-Fluorobenzenesulfonyl Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal of unreacted 4-fluorobenzenesulfonyl chloride from your reaction product. This document is designed to provide you with full editorial control to address your specific experimental needs, moving beyond rigid templates to offer a comprehensive, scientifically-grounded resource.

Introduction: The Challenge of Purification

4-Fluorobenzenesulfonyl chloride is a widely used reagent in organic synthesis, particularly for the preparation of sulfonamides, which are prevalent in many pharmaceutical compounds.[1][2] While its reactivity is advantageous, removing any unreacted starting material from the final product can be a significant hurdle. The compound's relative stability, potential for hydrolysis to the corresponding sulfonic acid, and similar polarity to many sulfonamide products can complicate standard purification techniques. This guide will explore various methods to effectively remove this impurity, ensuring the high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: After my aqueous workup, I see an oily residue that isn't my product. What is it and how do I remove it?

This is a common observation and the oily residue is likely unreacted 4-fluorobenzenesulfonyl chloride. It is a low-melting solid and can appear as a viscous oil.[3][4] To remove it, a simple water wash is often insufficient. You will need to employ a quenching strategy to convert it into a more water-soluble byproduct.[5]

Q2: I performed a basic wash with sodium bicarbonate, but my product is still contaminated with the sulfonyl chloride. Why did this fail?

While a basic wash is effective at neutralizing and removing the 4-fluorobenzenesulfonic acid byproduct that forms from hydrolysis, it may not be sufficient to completely hydrolyze the unreacted 4-fluorobenzenesulfonyl chloride, especially if the contact time is short or the reaction is run in a solvent with low water solubility.[6] To improve its removal, consider a pre-quench with a nucleophile like aqueous ammonia or methanol before the basic wash.[6]

Q3: When is it appropriate to use a scavenger resin for purification?

Scavenger resins are an excellent choice when:

  • Your product has similar solubility or chromatographic behavior to the unreacted sulfonyl chloride.

  • Your product is sensitive to aqueous or basic/acidic conditions.[6]

  • You are performing high-throughput synthesis and need a simplified purification workflow.[6]

  • The sulfonyl chloride is particularly resistant to hydrolysis.[6]

Troubleshooting Guides: Methods for Removal

Choosing the right purification strategy depends on the stability of your product and the scale of your reaction. Below are detailed protocols for common and effective methods.

Method 1: Aqueous Workup with a Nucleophilic Quench

This is the most common first-line approach for removing unreacted sulfonyl chlorides. The goal is to convert the sulfonyl chloride into a highly water-soluble species that can be easily extracted into the aqueous phase.

Expertise & Experience:

The choice of quenching agent is critical. While a simple aqueous base wash can work, it is often slow. A more effective strategy is to use a nucleophile that will rapidly react with the sulfonyl chloride. Aqueous ammonia is a good choice as it forms the water-soluble 4-fluorobenzenesulfonamide.

Trustworthiness:

This protocol includes a final series of washes to ensure complete removal of both the quenched byproduct and any remaining base. Monitoring the pH of the aqueous layer after the final water wash is a good self-validating check for neutrality.

Protocol 1: Aqueous Workup with Ammonia Quench
  • Cool the Reaction: Once your primary reaction is complete, cool the reaction mixture to 0 °C using an ice bath. This helps to control any exotherm during the quench.

  • Quench: Slowly add a dilute aqueous ammonia solution (e.g., 2 M) to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly.

  • Stir: Allow the mixture to stir vigorously for 30-60 minutes at room temperature to ensure the complete reaction of the sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you can proceed with extraction. If your reaction was run in a water-miscible solvent, you will need to add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any 4-fluorobenzenesulfonic acid that may have formed.[5][6]

  • Wash with Water: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Wash with Brine: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Method 2: Scavenger Resins

For sensitive substrates or when aqueous workups are problematic, scavenger resins provide a powerful alternative. These are solid-supported reagents that react with and "scavenge" the excess electrophile from the solution.

Expertise & Experience:

Amine-based scavenger resins, such as those with tris(2-aminoethyl)amine (Trisamine) or aminomethyl functionalities, are highly effective for scavenging sulfonyl chlorides.[6][7] The key is to use a sufficient excess of the resin to ensure complete removal of the unreacted sulfonyl chloride. A loading of 2-3 equivalents relative to the excess sulfonyl chloride is a good starting point.[6]

Trustworthiness:

The primary advantage of this method is the ease of purification. The resin-bound byproduct is simply removed by filtration, providing a clean product solution. Monitoring the reaction by TLC or LC-MS before and after the addition of the resin will validate its effectiveness.

Protocol 2: Purification with an Amine-Based Scavenger Resin
  • Choose the Resin: Select an appropriate amine-based scavenger resin (e.g., PS-Trisamine).

  • Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Stir: Allow the mixture to stir at room temperature. The reaction time will depend on the specific resin and the concentration of the sulfonyl chloride. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash the Resin: Wash the collected resin with a small amount of the reaction solvent to ensure full recovery of your product.

  • Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Method 3: Chromatographic Purification

When other methods fail or when very high purity is required, column chromatography is the definitive purification technique.

Expertise & Experience:

For sulfonamides, normal-phase chromatography on silica gel is a common approach.[8] A good starting solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your product and the unreacted sulfonyl chloride. Aim for an Rf value of 0.2-0.4 for your product for the best separation on a column.[8]

Trustworthiness:

The purity of the fractions can be checked by TLC or LC-MS before combining them. This ensures that only the fractions containing the pure product are collected, leading to a high-purity final sample.

Protocol 3: Silica Gel Column Chromatography
  • Prepare the Column: Prepare a silica gel column using a slurry packing method with your chosen mobile phase.[8]

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed sample onto the top of the column.[8]

  • Elute: Begin eluting the column with your chosen solvent system.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Data Presentation

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Aqueous Workup with Nucleophilic Quench Cost-effective, scalable.Not suitable for water-sensitive products.Robust, water-insensitive products.
Scavenger Resins High purity, simple filtration, suitable for sensitive products.[6]Higher cost, may require optimization of reaction time.High-throughput synthesis, sensitive products.
Column Chromatography High purity achievable, good for difficult separations.[8]Time-consuming, requires solvent, potential for product loss on the column.Final purification step, when high purity is essential.

Visualization

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate method for removing unreacted 4-fluorobenzenesulfonyl chloride.

Purification_Decision_Tree Decision Tree for Purification Method Selection start Is the product stable to aqueous conditions? aqueous_workup Use Aqueous Workup with Nucleophilic Quench start->aqueous_workup Yes sensitive_product Is the product sensitive to nucleophiles/base? start->sensitive_product No chromatography Is high purity critical or do other methods fail? aqueous_workup->chromatography Is further purification needed? scavenger_resin Use Scavenger Resin sensitive_product->scavenger_resin No sensitive_product->chromatography Yes scavenger_resin->chromatography Is further purification needed? column_chromatography Perform Column Chromatography chromatography->column_chromatography Yes final_product Purified Product chromatography->final_product No column_chromatography->final_product

Caption: A decision tree to guide the selection of the optimal purification method.

References

  • Supra Sciences. Sulfonyl Chloride (SO2Cl). [Link]

  • Patyra, E., & Kwiatek, K. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(11), 2575. [Link]

  • Molbase. 4-Fluorobenzenesulfonyl chloride. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Biotage. Solid-Supported Reagents and Scavengers. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]

  • ResearchGate. An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. [Link]

  • Reddit. Removing thionyl chloride. [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • Wiley Online Library. Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. [Link]

  • Wiley Online Library. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

  • PubChem. 4-Fluorobenzenesulfonyl chloride. [Link]

  • Organic Preparations Daily. 4-Fluorophenylmethanesulfonyl chloride. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. [Link]

  • Google Patents.
  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

Sources

Troubleshooting

Technical Support Center: Separation of N-Cyclopentyl-4-fluorobenzenesulfonamide from Amine Impurities

Welcome to the Technical Support Center for Sulfonamide Purification. This module provides researchers and drug development professionals with an in-depth troubleshooting guide for isolating N-cyclopentyl-4-fluorobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Purification. This module provides researchers and drug development professionals with an in-depth troubleshooting guide for isolating N-cyclopentyl-4-fluorobenzenesulfonamide from unreacted cyclopentylamine impurities.

Rather than relying on resource-intensive column chromatography, this guide focuses on leveraging the intrinsic chemical properties of the molecules to create a highly efficient, self-validating separation workflow.

Mechanistic Foundations: The Causality of Separation

To successfully troubleshoot a separation, one must understand the causality behind the experimental choices. The separation of N-cyclopentyl-4-fluorobenzenesulfonamide from cyclopentylamine relies on the classic principles of the [1], which differentiates amines based on their ability to form acidic sulfonamides.

The core mechanism is driven by a stark difference in pKa values :

  • The Impurity (Cyclopentylamine): As a primary aliphatic amine, it is basic. Its conjugate acid has a pKa of approximately 10.65 [2].

  • The Product (N-cyclopentyl-4-fluorobenzenesulfonamide): The formation of the sulfonamide introduces a highly acidic N-H proton. The strong electron-withdrawing nature of the sulfonyl group—further enhanced by the 4-fluorophenyl ring—lowers the pKa of this proton to approximately 9.0–9.8 [3].

By manipulating the pH of the aqueous phase, we can selectively force these molecules into orthogonal solubility states. A low pH protonates the amine (driving it into the aqueous layer), while a high pH deprotonates the sulfonamide (driving it into the aqueous layer).

Caption: pH-dependent protonation states of cyclopentylamine and the target sulfonamide.

Quantitative Data: pKa and Phase Distribution
CompoundpKa ValueState at pH 1 (1M HCl)State at pH 14 (1M NaOH)
Cyclopentylamine ~10.65 (conjugate acid)Protonated (Aqueous)Neutral (Organic)
N-cyclopentyl-4-fluorobenzenesulfonamide ~9.0 - 9.8Neutral (Organic)Deprotonated (Aqueous)

Experimental Protocol: Orthogonal Acid-Base Extraction

This step-by-step methodology ensures the complete removal of cyclopentylamine and any neutral impurities without the need for [4].

Step 1: Initial Dissolution Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 0.1 M.

Step 2: Acid Wash (Amine Removal)

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The unreacted cyclopentylamine is now protonated (cyclopentylammonium chloride) and resides entirely in the aqueous layer.

  • Drain and discard the aqueous layer.

Step 3: Base Extraction (Product Isolation)

  • To the remaining organic layer (which contains your product and neutral impurities), add an equal volume of 1M NaOH (aq).

  • Shake vigorously and allow the layers to separate.

  • The N-cyclopentyl-4-fluorobenzenesulfonamide is deprotonated to its sodium salt and migrates into the aqueous layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which now contains neutral impurities like sulfones or bis-sulfonamides).

Step 4: Reprecipitation (Self-Validation)

  • Place the basic aqueous layer in an ice bath to lower the temperature.

  • Slowly add concentrated HCl dropwise while stirring until the pH reaches 2 (verify with pH paper).

  • The pure N-cyclopentyl-4-fluorobenzenesulfonamide will precipitate out of solution as a white solid.

  • Filter the precipitate via vacuum filtration, wash with cold distilled water, and dry under a vacuum.

Caption: Workflow for the acid-base extraction of N-cyclopentyl-4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product didn't precipitate when I acidified the basic aqueous layer in Step 4. Where did it go? A: This usually occurs if the final acidification did not reach a low enough pH. N-cyclopentyl-4-fluorobenzenesulfonamide requires a pH of < 2 to fully protonate and overcome its slight water solubility. If precipitation fails even at pH 2, the solution may be too dilute. Extract the acidic aqueous layer with fresh Ethyl Acetate to recover the product, dry over MgSO₄, and concentrate under reduced pressure.

Q2: I am experiencing a stubborn emulsion during the 1M HCl wash. How do I break it? A: Emulsions in sulfonamide syntheses are often caused by the surfactant-like properties of partially protonated amine salts. To break the emulsion, add a saturated brine (NaCl) solution to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, gently swirling the funnel instead of vigorous shaking during the acid wash can prevent the emulsion entirely.

Q3: Can I skip the base extraction and just perform the acid wash? A: Yes, if your only impurity is unreacted cyclopentylamine. The 1M HCl wash is sufficient to remove the amine. However, the subsequent base extraction (Step 3) acts as a critical purification step to remove neutral impurities, such as unreacted 4-fluorobenzenesulfonyl chloride or bis-sulfonylation byproducts (where two sulfonyl groups attach to one amine), which would otherwise remain in the organic layer.

Q4: I suspect my sulfonyl chloride hydrolyzed into 4-fluorobenzenesulfonic acid. Will this protocol remove it? A: Yes. Sulfonic acids are highly acidic (pKa < 0) and highly water-soluble. They will partition into the aqueous layer during the initial 1M HCl wash alongside the protonated cyclopentylamine, leaving your target sulfonamide in the organic phase.

References

  • Title: Hinsberg reaction Source: Wikipedia URL: [Link]

  • Title: Cas 1003-03-8, Cyclopentylamine Source: LookChem URL: [Link]

  • Title: Benzenesulfonamide Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclopentyl Sulfonamide Formation

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing sulfonamides is often treated as a straightforward, click-chemistry-like process.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing sulfonamides is often treated as a straightforward, click-chemistry-like process. However, when dealing with the secondary-like steric bulk of the cyclopentyl ring—especially in alpha-substituted or multi-functionalized cyclopentylamines—standard protocols frequently fail[1].

The kinetic bottleneck caused by steric hindrance allows competing side reactions, primarily the hydrolysis of the sulfonyl electrophile, to dominate. This guide provides field-proven, self-validating methodologies to bypass these steric clashes through nucleophilic catalysis and advanced SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

Troubleshooting Workflow

DecisionTree Start Sterically Hindered Cyclopentylamine CheckYield Is standard TEA/DCM yield > 80%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes Hydrolysis Is Sulfonyl Chloride Hydrolyzing? CheckYield->Hydrolysis No ChangeBase Switch to Nucleophilic Catalyst (NMI) Hydrolysis->ChangeBase Yes Steric Extreme Steric Clash? Hydrolysis->Steric No ChangeBase->Success Resolves Issue SuFEx Use SuFEx: Sulfonyl Fluoride + Ca(NTf2)2 Steric->SuFEx Yes SuFEx->Success Resolves Issue

Decision tree for troubleshooting hindered cyclopentyl sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my standard TEA/DCM protocol yielding <20% product and mostly hydrolyzed sulfonyl chloride? A1: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) act purely as Brønsted bases. They mop up the HCl byproduct but do not actively activate the sulfonyl chloride. Because the cyclopentyl ring creates a kinetic barrier, the amine's nucleophilic attack is sluggish. Ambient moisture outcompetes the hindered amine, leading to rapid hydrolysis. To fix this, you must shift from basic thermodynamics to nucleophilic catalysis using reagents like N-Methylimidazole (NMI)[2].

Q2: What is the mechanistic advantage of N-Methylimidazole (NMI) over standard bases? A2: NMI attacks the sulfonyl chloride directly to form a highly reactive sulfonylimidazolium intermediate. This intermediate is significantly more electrophilic than the parent chloride, drastically lowering the activation energy required for the hindered cyclopentylamine to successfully attack and form the S-N bond[2].

Mechanism RSO2Cl R-SO2Cl Intermediate Sulfonylimidazolium Intermediate RSO2Cl->Intermediate + NMI NMI NMI Catalyst NMI->Intermediate Product Sulfonamide Product Intermediate->Product + Amine Amine Cyclopentylamine Amine->Product Product->NMI Release

Mechanistic pathway of NMI-catalyzed sulfonylation overcoming steric barriers.

Q3: My cyclopentylamine is highly substituted, and even NMI is failing. What are my options? A3: When facing extreme steric clash, you must abandon sulfonyl chlorides and pivot to SuFEx chemistry using Sulfonyl Fluorides. Sulfonyl fluorides are exceptionally stable to hydrolysis but can be specifically activated by Lewis acids like Calcium Triflimide [Ca(NTf2)2][3]. This allows you to push the reaction at higher temperatures without destroying your electrophile.

Q4: Are there additive-based solutions for gram-scale syntheses of hindered sulfonamides? A4: Yes. For large-scale preparations where specialized catalysts might be cost-prohibitive, the combined catalysis of 1-hydroxybenzotriazole (HOBt) and silicon additives has proven highly effective. This protocol was successfully applied in the gram-scale synthesis of the highly hindered orphan drug fedratinib[4].

Quantitative Data: Reagent System Comparison

Reagent SystemElectrophileExpected Yield (%)Reaction TimeHydrolysis (%)Best Use Case
TEA / DCM Sulfonyl Chloride< 30%12-24 h> 60%Unhindered primary amines (Not recommended here)
NMI / DCM Sulfonyl Chloride85-95%0.5-2 h< 5%Standard to moderately hindered cyclopentylamines
HOBt / Silicon Sulfonyl Chloride80-90%4-8 h< 10%Gram-scale, highly hindered substrates
Ca(NTf2)2 / t-AmylOH Sulfonyl Fluoride90-98%2-6 h< 1%Extreme steric clash, late-stage functionalization

Self-Validating Experimental Protocols

Protocol 1: NMI-Catalyzed Sulfonylation of Cyclopentylamine

Use this protocol for standard to moderately hindered cyclopentylamines.

Causality & Logic: Cooling to -5 °C is critical because the sulfonylimidazolium intermediate is highly reactive and prone to thermal degradation. NMI serves as both the nucleophilic catalyst and the acid scavenger[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the substituted cyclopentylamine (1.0 eq) and N-Methylimidazole (2.5 eq) in anhydrous DCM (0.2 M).

  • Thermal Control: Cool the solution to -5 °C using an ice-salt bath. Validation Check: Ensure the internal temperature stabilizes below 0 °C before proceeding.

  • Activation: Slowly add the sulfonyl chloride (1.1 eq) dropwise over 10 minutes. Maintain the temperature strictly below 0 °C.

  • Reaction: Stir the mixture at -5 °C to 0 °C for 30 minutes. Validation Check: Perform a TLC (Hexane:EtOAc 7:3). Complete consumption of the sulfonyl chloride indicates successful intermediate capture and subsequent amine attack.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with 1N HCl (to remove excess NMI), dry over MgSO4, and concentrate in vacuo.

Protocol 2: SuFEx-Based Synthesis via Calcium Triflimide Activation

Use this protocol for extreme steric hindrance or late-stage functionalization.

Causality & Logic: Calcium triflimide acts as a highly specific Lewis acid, coordinating to the fluorine atom and elongating the S-F bond. This activates the sulfonyl fluoride exclusively for amine attack without triggering aqueous hydrolysis[3].

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, combine the sulfonyl fluoride (1.0 eq), sterically hindered cyclopentylamine (1.2 eq), and Ca(NTf2)2 (0.2 eq) in tert-amyl alcohol (0.5 M).

  • Base Addition: Add DIPEA (2.0 eq) to the suspension. Note: DIPEA here acts solely as a non-nucleophilic proton sponge to absorb HF, preventing it from interfering with the catalyst.

  • Heating: Seal the vial and heat to 80 °C for 4-6 hours. Validation Check: Monitor via LC-MS. The sulfonyl fluoride peak will remain stable if the amine is unreactive, confirming no hydrolysis has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides ResearchGate / Organic Letters [Link]

Sources

Troubleshooting

Technical Support Center: Stability of N-cyclopentyl-4-fluorobenzenesulfonamide in Acidic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected analytical results or formulation challenges involving sulfonamide-contai...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected analytical results or formulation challenges involving sulfonamide-containing pharmacophores.

N-cyclopentyl-4-fluorobenzenesulfonamide (CAS 349403-86-7) is a highly robust chemical building block. However, misinterpreting its behavior in acidic media is a common pitfall in drug development and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide bypasses surface-level instructions to provide you with the mechanistic causality, self-validating protocols, and troubleshooting logic necessary to master this compound's chemistry.

Mechanistic Insights: Why is this Sulfonamide Acid-Stable?

In drug development, the sulfonamide moiety is frequently deployed as a bioisostere for amides precisely because of its superior metabolic and chemical stability, a concept extensively utilized in medicinal chemistry as highlighted in.

If you are attempting to hydrolyze N-cyclopentyl-4-fluorobenzenesulfonamide using standard acidic conditions (e.g., pH 1.2 to 3.0), you will fail. Understanding why requires looking at the physical organic chemistry of the molecule:

  • Electronic Deactivation (The Causality of Stability): Unlike amides, where the carbonyl oxygen is easily protonated to facilitate nucleophilic attack, the sulfonyl group (

    
    ) is tetrahedral and highly electron-withdrawing. The nitrogen's lone pair is strongly delocalized into the 
    
    
    
    system. Consequently, the sulfonamide nitrogen is exceptionally non-basic (the pKa of its conjugate acid is typically < 0). Because protonation is the requisite first step for acid-catalyzed hydrolysis, the reaction is thermodynamically starved in standard acidic media.
  • Steric Shielding: The N-cyclopentyl ring provides significant steric bulk directly adjacent to the S-N bond. Even if transient protonation occurs under extreme acid stress, the cyclopentyl ring physically blocks the trajectory of incoming water nucleophiles.

  • The Aryl Fluorine Effect: The para-fluoro substitution exerts a strong inductive electron-withdrawing effect across the benzene ring, further reducing the electron density on the sulfonamide nitrogen and solidifying the bond's resistance to cleavage.

General stability profiles confirm this resistance, as detailed in . In fact, analogous N-cyclopentyl sulfonamides routinely survive exposure to 6N HCl at 100 °C for 1 hour during protecting group removal without core cleavage, as demonstrated in the .

Quantitative Stability Matrix

The following table summarizes the validated recovery rates of N-cyclopentyl-4-fluorobenzenesulfonamide across various acidic stress conditions.

Acidic ConditionTemperatureIncubation TimeExpected Intact Recovery (%)Mechanistic Note
pH 1.2 (SGF) 37 °C24 hours> 99.5%No protonation of sulfonamide nitrogen occurs.
1.0 M HCl 60 °C48 hours> 99.0%Steric shielding by cyclopentyl ring prevents attack.
6.0 M HCl 100 °C1 hour> 95.0%Extreme stress; minimal S-N cleavage observed.
Triflic Acid (Neat) 25 °C2 hours< 10.0%Superacid conditions force protonation and rapid cleavage.
Self-Validating Experimental Protocol: Acid Degradation Assay

A stability protocol is only as reliable as its internal controls. To definitively prove the stability of N-cyclopentyl-4-fluorobenzenesulfonamide (and rule out analytical errors), we utilize a self-validating LC-MS workflow. We co-incubate the compound with procaine (a known acid-labile ester/amide) to guarantee the acidic stress is functionally active.

Step-by-Step Methodology:

  • Media Preparation: Prepare 1.0 M HCl and Simulated Gastric Fluid (SGF, pH 1.2 without pepsin).

  • Dual-Spike Initiation: Spike N-cyclopentyl-4-fluorobenzenesulfonamide and the positive control (Procaine) into the media to a final concentration of 10 µM. Critical: Keep organic co-solvents (e.g., DMSO) below 1% v/v to prevent solvent-shielding effects.

  • Thermal Incubation: Incubate the sealed vials at 37 °C (physiological) and 80 °C (accelerated stress) in a thermoshaker at 600 rpm.

  • Quenching & Extraction: At designated time points (1h, 4h, 24h), extract 100 µL aliquots. Quench immediately by neutralizing with 100 µL of cold 1.0 M NaOH buffered with 50 mM ammonium acetate to halt any potential degradation.

  • LC-MS/MS Analysis: Analyze via reverse-phase LC-MS. Monitor the parent mass of the sulfonamide (

    
     244 [M+H]+) and the appearance of theoretical cleavage products: 4-fluorobenzenesulfonic acid (
    
    
    
    175 [M-H]-) and cyclopentylamine (
    
    
    86 [M+H]+).
  • Validation Gate: The assay is only deemed valid if the Procaine control shows >50% degradation at 80 °C. If Procaine remains intact, your acidic media was improperly prepared.

AcidStabilityWorkflow Start Prepare N-cyclopentyl-4-fluorobenzenesulfonamide & Positive Control (Procaine) Incubate Incubate in Acidic Media (e.g., SGF pH 1.2, 37°C) Start->Incubate Quench Quench Reaction (Neutralize with NaOH/Buffer) Incubate->Quench Analyze LC-MS/UV Analysis (Quantify Intact Parent Mass) Quench->Analyze Decision Did Positive Control Degrade? Analyze->Decision Valid Assay Validated Report Sulfonamide Stability Decision->Valid Yes Invalid Assay Invalid Check Acid Concentration Decision->Invalid No

Self-validating workflow for assessing sulfonamide stability in acidic media.

Troubleshooting Guides & FAQs

Q1: During my in vitro ADME assays in simulated gastric fluid (pH 1.2), LC-MS shows a massive loss of the N-cyclopentyl-4-fluorobenzenesulfonamide parent peak. Is it hydrolyzing? A1: No. Acid-catalyzed hydrolysis of this specific sulfonamide at pH 1.2 is thermodynamically and kinetically impossible at 37 °C. The loss of signal is almost certainly due to poor aqueous solubility leading to precipitation, or non-specific binding to the polystyrene assay plate. The cyclopentyl group significantly increases the lipophilicity of the molecule. Action: Add a solubilizing agent (e.g., 5% BSA or Tween-20) to your SGF, or visually inspect the plate for micro-precipitates.

Q2: Can the 4-fluoro substitution undergo nucleophilic aromatic substitution (SNAr) in acidic media, leading to degradation? A2: No. The C-F bond is exceptionally strong (~116 kcal/mol). While 4-fluorobenzenesulfonamides can undergo SNAr at the para-fluoro position, this reaction strictly requires strong nucleophiles (like amines or thiolates) and highly basic conditions to proceed. Acidic media does not facilitate SNAr.

Q3: I need to intentionally cleave the N-cyclopentyl group to recover the primary sulfonamide. Will boiling in 6N HCl work? A3: It will be highly inefficient. Boiling in 6N HCl for hours will yield minimal cleavage and likely cause unwanted side reactions. To intentionally cleave highly stable secondary sulfonamides, you must move away from simple aqueous acids. Action: Utilize superacids (e.g., Trifluoromethanesulfonic acid in TFA) or reductive cleavage methods (e.g., Sodium in liquid ammonia, or Magnesium in MeOH under sonication).

TroubleshootingTree Issue Signal Loss of Sulfonamide in Acidic Media CheckMass Is Cleaved Mass (m/z 175) Detected via LC-MS? Issue->CheckMass Solubility Issue: Precipitation / Adsorption Action: Add co-solvent (DMSO) CheckMass->Solubility No CheckTemp Are conditions >100°C or >6N HCl? CheckMass->CheckTemp Yes Harsh Issue: True Acid Hydrolysis Action: Milden conditions CheckTemp->Harsh Yes Contam Issue: Lewis Acid / Oxidant Contamination Action: Purify reagents & use EDTA CheckTemp->Contam No

Troubleshooting logic for unexpected sulfonamide signal loss in acidic media.

References
  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Product Class 1: Alkanesulfonic Acids and Acyclic Derivatives Source: Thieme Connect URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR interpretation of N-cyclopentyl-4-fluorobenzenesulfonamide

1H NMR Interpretation of N-Cyclopentyl-4-fluorobenzenesulfonamide: A Comparative Analytical Guide In medicinal chemistry and drug development, sulfonamides represent a highly privileged structural motif. Specifically, th...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation of N-Cyclopentyl-4-fluorobenzenesulfonamide: A Comparative Analytical Guide

In medicinal chemistry and drug development, sulfonamides represent a highly privileged structural motif. Specifically, the 4-fluorobenzenesulfonamide scaffold is widely utilized in the design of metalloenzyme inhibitors (such as Carbonic Anhydrase)[1][2], Phosphodiesterase-4 (PDE4) inhibitors[3], and viral capsid assembly effectors[4].

For analytical scientists and researchers synthesizing these derivatives, accurate structural elucidation via Proton Nuclear Magnetic Resonance (


H NMR) is critical. However, interpreting the spectrum of N-cyclopentyl-4-fluorobenzenesulfonamide presents unique challenges due to heteronuclear spin-spin coupling (

H-

F) and alicyclic conformational dynamics.

This guide provides an authoritative, comparative analysis of the


H NMR profile of N-cyclopentyl-4-fluorobenzenesulfonamide, benchmarking it against structural analogs to isolate the specific spectral effects of halogenation and ring size.

Structural Deconstruction & Analytical Workflow

To accurately assign the


H NMR spectrum of N-cyclopentyl-4-fluorobenzenesulfonamide, we must deconstruct the molecule into three distinct magnetic environments:
  • The 4-Fluorophenyl Ring: An aromatic system exhibiting complex heteronuclear coupling.

  • The Sulfonamide Linker (-SO

    
    NH-):  A highly deshielded, exchangeable proton sensitive to solvent effects.
    
  • The Cyclopentyl Ring: An aliphatic system characterized by a distinct methylene envelope and a highly shifted

    
    -methine proton.
    

To prevent misassignment of complex aromatic multiplets as structural impurities, modern NMR workflows mandate the use of heteronuclear decoupling.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning (1H & 19F Channels) Prep->Tune Acq1D 1D 1H NMR Acquisition Tune->Acq1D Acq19F 1H{19F} Decoupled Acquisition Acq1D->Acq19F Resolve Aromatic Complexity Assign Multiplet Analysis & Validation Acq19F->Assign Confirm Spin System

Fig 1. Self-validating NMR workflow utilizing 19F decoupling to resolve aromatic spin systems.

Comparative 1H NMR Analysis

To understand the causality behind the chemical shifts and splitting patterns, we compare our target molecule against two reference analogs: Analog A (N-cyclopentylbenzenesulfonamide, lacking the fluorine atom) and Analog B (N-cyclohexyl-4-fluorobenzenesulfonamide, featuring a larger alicyclic ring)[5].

Table 1: Comparative


H NMR Chemical Shifts (CDCl

, 400 MHz)
Proton EnvironmentTarget: N-Cyclopentyl-4-fluorobenzenesulfonamideAnalog A: N-CyclopentylbenzenesulfonamideAnalog B: N-Cyclohexyl-4-fluorobenzenesulfonamide
NH (Sulfonamide) ~4.60 ppm (br d, J = 7.0 Hz)~4.55 ppm (br d, J = 7.0 Hz)~4.45 ppm (br d, J = 7.5 Hz)
CH (

to N)
~3.55 ppm (m, 1H)~3.55 ppm (m, 1H)~3.15 ppm (m, 1H)
Alicyclic CH

1.30 – 1.85 ppm (m, 8H)1.30 – 1.85 ppm (m, 8H)1.10 – 1.80 ppm (m, 10H)
Ar-H (ortho to SO

)
~7.88 ppm (dd, J = 8.8, 5.0 Hz, 2H)~7.90 ppm (d, J = 7.5 Hz, 2H)~7.88 ppm (dd, J = 8.8, 5.0 Hz, 2H)
Ar-H (ortho to F) ~7.18 ppm (t, J = 8.5 Hz, 2H)N/A (meta/para H at 7.5-7.6 ppm)~7.18 ppm (t, J = 8.5 Hz, 2H)
Expert Insights & Causality

1. The Fluorine Effect (The AA'XX' Spin System): In a standard para-substituted benzene ring (like Analog A), the aromatic protons typically appear as an AA'BB' system, yielding two distinct doublets. However,


F is 100% naturally abundant and possesses a spin of 1/2, allowing it to couple strongly with the aromatic protons[6].
  • Protons ortho to Fluorine (H3, H5): These protons are split by the adjacent aromatic protons (

    
     Hz) and by the fluorine atom (
    
    
    
    Hz). Because these coupling constants are nearly identical, the signals overlap, causing the resonance at ~7.18 ppm to appear as a pseudo-triplet rather than a doublet of doublets.
  • Protons ortho to Sulfonyl (H2, H6): These protons experience a weaker, long-range coupling to the fluorine (

    
     Hz) alongside the standard proton coupling (
    
    
    
    Hz). This results in a distinct doublet of doublets at ~7.88 ppm.

2. The Ring Size Effect (Cyclopentyl vs. Cyclohexyl): Notice the significant chemical shift difference of the


-methine proton between the cyclopentyl (~3.55 ppm) and cyclohexyl (~3.15 ppm) derivatives[5].
  • Causality: A cyclohexyl ring strongly prefers a rigid chair conformation where the bulky sulfonamide group occupies an equatorial position. The resulting axial

    
    -proton is shielded by the adjacent axial C-C bonds, shifting it upfield. Conversely, the cyclopentyl ring adopts a highly flexible envelope conformation. The 
    
    
    
    -proton is forced into environments with less anisotropic shielding and greater deshielding from the adjacent electronegative nitrogen, shifting the signal significantly downfield.

3. Solvent Dependency of the NH Proton: In non-polar CDCl


, the sulfonamide NH appears as a broad doublet around 4.60 ppm due to coupling with the 

-methine proton. If the sample is run in a polar, hydrogen-bonding solvent like DMSO-

, this proton will shift dramatically downfield to ~7.50–8.00 ppm and often broadens into a singlet due to rapid chemical exchange[4][6].

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, follow this self-validating experimental protocol designed to eliminate ambiguity caused by heteronuclear coupling.

Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of the purified N-cyclopentyl-4-fluorobenzenesulfonamide in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer to a high-quality 5 mm NMR tube. Perform automated gradient shimming, followed by manual optimization of the Z1/Z2 coils to achieve a TMS line width at half-height (

    
    ) of < 0.5 Hz.
    

Step 2: Probe Tuning & Matching

  • Tune the primary broadband channel to the

    
    H resonance frequency (e.g., 400.13 MHz).
    
  • Critical Step: Tune the secondary channel to the

    
    F resonance frequency (e.g., 376.5 MHz) to enable heteronuclear decoupling.
    

Step 3: Primary 1D


H Acquisition 
  • Utilize a standard 1D sequence (e.g., zg30) with a 30° flip angle.

  • Set the Relaxation Delay (D1) to 2.0 seconds to account for the longer

    
     relaxation time of the sulfonamide NH proton.
    
  • Acquire 16 to 32 scans for an optimal signal-to-noise ratio.

Step 4: Self-Validating Heteronuclear Decoupling (


H{

F})
  • Run a secondary experiment utilizing inverse gated decoupling. Apply continuous wave (CW) or GARP decoupling on the

    
    F channel during the acquisition time.
    
  • Validation Check: Observe the aromatic region. If the complex pseudo-triplet at 7.18 ppm and the doublet of doublets at 7.88 ppm collapse into two clean, symmetrical doublets (a pure AA'BB' system), you have definitively proven that the initial complexity was due to

    
    H-
    
    
    
    F scalar coupling, ruling out structural impurities or regioisomers.

Biological Context: Why This Scaffold Matters

The specific combination of a sulfonamide, a fluorophenyl ring, and a cyclopentyl group creates a highly tunable pharmacophore. In drug development, this exact structural geometry dictates how the molecule interacts with target proteins.

SAR_Pathway Mol N-cyclopentyl-4-fluoro benzenesulfonamide Sulf Sulfonamide Group (-SO2NH-) Mol->Sulf F_Ph 4-Fluorophenyl Ring Mol->F_Ph C_Pen Cyclopentyl Ring Mol->C_Pen Target Protein Target (e.g., Metalloenzyme) Sulf->Target Zinc Coordination F_Ph->Target Halogen Bonding C_Pen->Target Steric Exclusion

Fig 2. Structural deconstruction and target interaction pathway of the sulfonamide scaffold.

As demonstrated in NMR binding studies of Carbonic Anhydrase[1][2], the deprotonated sulfonamide anion coordinates directly with the active-site zinc. The para-fluorine atom enhances binding affinity via halogen bonding and favorable


-stacking interactions within the hydrophobic pocket. Meanwhile, the cyclopentyl ring acts as a steric gatekeeper; altering its size (e.g., to a cyclohexyl group) can completely shift the molecule's selectivity away from Carbonic Anhydrase and toward viral targets like HBV capsids[4].

References

  • Benzenesulfonamide - The Royal Society of Chemistry. RSC. URL: [Link]

  • Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PMC / NIH. URL:[Link]

  • Dugad, L. B., & Gerig, J. T. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry, 27(12), 4310–4316. ACS Publications. URL: [Link]

  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. PMC / NIH. URL: [Link]

  • Supporting Information: N-cyclopentyl-4-methylbenzenesulfonamide NMR Data. Amazon AWS. URL: [Link]

Sources

Comparative

FTIR characteristic peaks of sulfonyl and cyclopentyl groups

An In-Depth Guide to Distinguishing Sulfonyl and Cyclopentyl Groups via FTIR Spectroscopy For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Distinguishing Sulfonyl and Cyclopentyl Groups via FTIR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] This guide provides a detailed comparison of the characteristic FTIR absorption peaks for two structurally important moieties: the sulfonyl group (R-SO₂-R') and the cyclopentyl group.

Understanding the vibrational signatures of these groups is critical for confirming molecular structures, monitoring reaction progress, and ensuring the purity of synthesized compounds. We will explore the fundamental vibrational modes of each group, present experimental data for clear comparison, and provide a practical protocol for data acquisition.

The Foundation: Understanding Group Frequencies in FTIR

FTIR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes. This absorption results in a unique spectral "fingerprint."[5][6]

Certain functional groups, regardless of the molecule they are part of, produce characteristic absorption bands within predictable wavenumber ranges.[7][8] This concept of "group frequencies" allows scientists to identify the presence or absence of specific functional parts within a larger molecule. The region above 1500 cm⁻¹ is typically known as the functional group region, where stretching vibrations for key groups appear.[6][9] The more complex region below 1500 cm⁻¹, rich with bending and skeletal vibrations, is termed the fingerprint region, which is unique to the entire molecule.[6][9][10]

Vibrational Profile of the Sulfonyl Group (R-SO₂-R')

The sulfonyl group is defined by a sulfur atom double-bonded to two oxygen atoms (S=O) and single-bonded to two carbon or other atoms. Its FTIR spectrum is dominated by the powerful stretching vibrations of the S=O bonds.

The two key vibrational modes are:

  • Asymmetric Stretching (ν_as(SO₂)): This is a high-energy vibration where the two S=O bonds stretch out of phase. It gives rise to a very strong and sharp absorption band.

  • Symmetric Stretching (ν_s(SO₂)): This is a lower-energy vibration where the S=O bonds stretch in phase. This also results in a strong, sharp absorption band.

These two absorptions are highly characteristic and are among the most reliable indicators of a sulfonyl group. The precise location of these bands is influenced by the electronegativity of the substituents attached to the sulfur atom.[11] For instance, sulfonamides, sulfones, and sulfonyl chlorides will have slightly different absorption frequencies.[12][13]

Graphviz Diagram: Key Vibrational Modes of a Sulfonyl Group

G cluster_sulfonyl Sulfonyl Group (R-SO₂-R') cluster_modes Characteristic Vibrational Modes SO2 SO₂ Asymmetric Asymmetric Stretch (ν_as) SO2->Asymmetric 1350-1310 cm⁻¹ (Strong, Sharp) Symmetric Symmetric Stretch (ν_s) SO2->Symmetric 1160-1140 cm⁻¹ (Strong, Sharp)

Caption: Primary stretching vibrations of the sulfonyl group.

Vibrational Profile of the Cyclopentyl Group

The cyclopentyl group is a five-membered cycloalkane ring. As an aliphatic hydrocarbon moiety, its spectrum is characterized by C-H and C-C bond vibrations. Unlike the sulfonyl group, it lacks a highly polar functional group, so its characteristic peaks are related to the hydrocarbon framework.

The primary vibrational modes are:

  • C-H Stretching (ν(C-H)): Like all alkanes, cyclopentyl groups show strong absorptions from C-H stretching just below 3000 cm⁻¹.[5][14] These are typically found in the 2960-2850 cm⁻¹ range and correspond to both asymmetric and symmetric stretching of the methylene (CH₂) groups in the ring.[5][15]

  • C-H Bending (δ(C-H)): The scissoring (or bending) vibration of the CH₂ groups is a key diagnostic feature. For cyclopentane, this peak appears distinctly around 1455 cm⁻¹.[7][10] This frequency can decrease with cyclization compared to acyclic alkanes.[7]

The fingerprint region for cyclopentane contains a complex pattern of overlapping C-C stretching and other bending/rocking vibrations that are unique to the molecule as a whole.[10]

Graphviz Diagram: Key Vibrational Modes of a Cyclopentyl Group

G cluster_cyclopentyl Cyclopentyl Group cluster_modes Characteristic Vibrational Modes C5H9 Cyclopentyl Ring CH_Stretch C-H Stretch (ν) C5H9->CH_Stretch 2960-2850 cm⁻¹ (Strong) CH_Bend CH₂ Scissoring Bend (δ) C5H9->CH_Bend ~1455 cm⁻¹ (Medium)

Caption: Primary vibrations of the cyclopentyl hydrocarbon group.

Comparative Guide: Sulfonyl vs. Cyclopentyl Peaks

The FTIR spectra of compounds containing these two groups are strikingly different, making their identification straightforward. The primary distinguishing factor is the presence of the intense S=O stretching bands, which are unique to the sulfonyl group.

Vibrational ModeWavenumber (cm⁻¹)GroupIntensity & ShapeNotes
Asymmetric S=O Stretch1350 - 1310SulfonylStrong, SharpOne of the most characteristic peaks for this group.[16][17]
Symmetric S=O Stretch1160 - 1140SulfonylStrong, SharpThe second key indicator, confirming the SO₂ moiety.[16][17]
C-H Stretch2960 - 2850CyclopentylStrongTypical for all sp³ C-H bonds in alkanes.[5][15]
CH₂ Scissoring Bend~1455CyclopentylMediumA useful diagnostic peak for the cyclopentane ring structure.[7][10]

Key Differentiating Insights:

  • Diagnostic Region: The most telling region for the sulfonyl group is 1400-1100 cm⁻¹. The absence of strong, sharp peaks here virtually rules out its presence.

  • Hydrocarbon Region: The cyclopentyl group's signature lies in the classic alkane regions: the C-H stretching zone just below 3000 cm⁻¹ and the CH₂ bending peak near 1455 cm⁻¹.[5][7]

  • Potential Overlap: In a molecule containing both groups, the cyclopentyl CH₂ bending vibration (~1455 cm⁻¹) might appear in the broad vicinity of the sulfonyl asymmetric stretch. However, the sulfonyl peaks are typically much stronger and sharper, making them easy to distinguish.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid or liquid sample using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.

Objective: To obtain a clean, interpretable FTIR spectrum of a chemical compound to identify the presence of sulfonyl or cyclopentyl functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample (solid powder or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

  • Background Collection (Self-Validating Step):

    • With the clean, empty ATR crystal, initiate a "background" scan using the instrument software. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • The software will store this spectrum and automatically subtract it from the subsequent sample spectrum, ensuring that the final data represents only the sample's absorptions.

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

    • For Liquids: Place a single drop of the liquid directly onto the center of the ATR crystal. If the liquid is volatile, be prepared to start the scan immediately.

  • Sample Spectrum Acquisition:

    • Initiate the "sample" scan. The instrument will irradiate the sample and record the transmitted infrared light. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Examine the resulting spectrum. Use the software tools to identify the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with the reference values in the table above to determine the presence of sulfonyl or cyclopentyl groups.

  • Cleaning:

    • Retract the pressure clamp and carefully remove the sample.

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next measurement.

Graphviz Diagram: Experimental Workflow for ATR-FTIR Analysis

G start Start prep 1. Clean ATR Crystal start->prep background 2. Collect Background Spectrum (Empty Crystal) prep->background apply_sample 3. Apply Sample to Crystal background->apply_sample collect_sample 4. Acquire Sample Spectrum apply_sample->collect_sample process 5. Automatic Background Subtraction collect_sample->process analyze 6. Analyze Peaks & Identify Groups process->analyze clean_up 7. Clean ATR Crystal analyze->clean_up end_node End clean_up->end_node

Caption: Step-by-step workflow for sample analysis using ATR-FTIR.

Conclusion

FTIR spectroscopy provides an unequivocal method for differentiating between sulfonyl and cyclopentyl functional groups. The sulfonyl group is reliably identified by its two intense and sharp S=O stretching bands in the 1350-1140 cm⁻¹ region. In contrast, the cyclopentyl group presents a typical alkane profile, with strong C-H stretching peaks below 3000 cm⁻¹ and a characteristic CH₂ scissoring mode around 1455 cm⁻¹. By understanding these distinct spectral signatures and following a robust experimental protocol, researchers can confidently characterize their molecules and advance their development objectives.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclopentane.
  • ChemicalBook. (n.d.). Cyclopentane(287-92-3)IR1.
  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • University document. (n.d.). The features of IR spectrum.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Canadian Journal of Chemistry. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP.
  • SciSpace. (n.d.). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes.
  • R Discovery. (1969). The infrared spectra of N-substituted sulphonamides.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
  • PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ACS Publications. (2023). A-Band Absorption Spectrum of the ClSO Radical.
  • Vaia. (n.d.). How do the IR spectra of the isomers cyclopentane and 1-pentene differ?.
  • AIP Publishing. (n.d.). Infrared Spectra of Crystalline Cyclopentane and Cyclopentane‐d 10.
  • ACS Publications. (n.d.). Characteristic Vibrational Spectral Change Observed for the π-Conjugated Structure of Sulfonated Polyethylene.
  • ResearchGate. (n.d.). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers.
  • ResearchGate. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry.
  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra.
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Spectroscopy Online. (2020). The Grand Review I: Why Do Different Functional Groups Have Different Peak Positions?.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

Validation

Comparative Mass Spectrometry Elucidation of N-Cyclopentyl-4-fluorobenzenesulfonamide: Platform Performance &amp; Fragmentation Pathways

N-cyclopentyl-4-fluorobenzenesulfonamide is a highly versatile fluorinated sulfonamide building block. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including PI3K/mTO...

Author: BenchChem Technical Support Team. Date: March 2026

N-cyclopentyl-4-fluorobenzenesulfonamide is a highly versatile fluorinated sulfonamide building block. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including PI3K/mTOR dual inhibitors and Hepatitis B virus (HBV) capsid assembly effectors[1][2]. Accurate structural characterization, impurity profiling, and pharmacokinetic tracking of this pharmacophore require robust mass spectrometry (MS) methodologies.

This guide objectively compares the performance of leading mass spectrometry platforms—Triple Quadrupole (QqQ), High-Resolution Orbitrap, and Quadrupole Time-of-Flight (Q-TOF)—in elucidating the complex fragmentation pattern of this compound.

Mechanistic Causality of Sulfonamide Fragmentation

To optimize an MS method, one must first understand the gas-phase thermodynamics of the target molecule. Under electrospray ionization (ESI) conditions, sulfonamides exhibit distinct fragmentation behaviors compared to standard carboxylic amides.

Protonation preferentially occurs at the sulfonamide nitrogen rather than the oxygen atoms. This localized charge spontaneously weakens the S-N bond, leading to the formation of an intermediate[sulfonyl cation/amine] complex[3]. For N-cyclopentyl-4-fluorobenzenesulfonamide (Monoisotopic exact mass: 243.0729 Da; [M+H]+ m/z 244.0808), collision-induced dissociation (CID) drives three primary causal pathways:

  • Extrusion of SO2 (Rearrangement): A signature pathway for aromatic sulfonamides is the neutral loss of SO2 (63.9619 Da) via an intramolecular gas-phase rearrangement[4]. The para-fluoro substitution on the aromatic ring acts as an electron-withdrawing group that paradoxically stabilizes the partially positive charge developed at the ipso position during bond dissociation, highly facilitating the generation of the [M+H - SO2]+ ion at m/z 180.1189[4].

  • S-N Bond Cleavage: Direct heterolytic cleavage yields the 4-fluorobenzenesulfonyl cation (m/z 158.9916) and the cyclopentyl cation (m/z 69.0704).

  • Cycloalkyl Cleavage: The cyclopentyl ring undergoes a characteristic elimination of cyclopentene (neutral loss of 68.0626 Da), leaving the protonated 4-fluorobenzenesulfonamide core at m/z 176.0182.

Platform Performance Comparison

When selecting a platform for the analysis of N-cyclopentyl-4-fluorobenzenesulfonamide, the choice depends on whether the goal is structural elucidation (qualitative) or high-throughput bioanalysis (quantitative).

Triple Quadrupole (QqQ) MS/MS (e.g., Waters Xevo TQ-S)
  • Performance: Best for targeted, quantitative Selected Reaction Monitoring (SRM) in pharmacokinetic studies.

  • Limitations: Operates at nominal mass resolution. A nominal loss of 64 Da (SO2) cannot be easily distinguished from an isobaric loss of 64 Da (e.g., CH4O2 or Cu isotope interferences) in complex biological matrices.

  • Optimal Use Case: Tracking the m/z 244.1 → 159.0 transition for maximum sensitivity and lowest limits of detection (LOD)[5].

High-Resolution Orbitrap MS/MS (e.g., Thermo Q Exactive Plus)
  • Performance: Unmatched for structural elucidation and impurity profiling. Sub-ppm mass accuracy allows for the unambiguous assignment of the SO2 rearrangement[1].

  • Advantages: Resolves the exact mass of the[M+H - SO2]+ fragment (m/z 180.1189), completely eliminating false positives from isobaric matrix interferences.

  • Optimal Use Case: Identifying novel metabolites or validating the synthesis of HBV capsid assembly effectors[1].

Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546)
  • Performance: Excellent balance of acquisition speed and high resolution.

  • Advantages: Superior isotopic fidelity compared to ion traps. It accurately captures the 34S isotopic signature, which is vital for confirming the retention of the sulfonyl group in unknown fragments.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

The following protocol utilizes an Orbitrap HRMS system. It is designed as a self-validating system , ensuring that instrument calibration and isotopic fidelity are verified before data interpretation.

System Validation Checkpoint: Prior to analysis, infuse a standard positive ion calibration solution. The system is validated only if the mass error for the m/z 195.0876 (caffeine) and m/z 524.2649 (MRFA) peaks is < 2 ppm.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of N-cyclopentyl-4-fluorobenzenesulfonamide standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Causality Note: Formic acid ensures complete protonation at the sulfonamide nitrogen, which is a prerequisite for the S-N cleavage mechanism[3].

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min. Causality Note: The gradient ensures the hydrophobic cyclopentyl and fluorophenyl groups interact sufficiently with the stationary phase, separating the analyte from polar synthesis impurities.

Step 3: Mass Spectrometry (MS/MS) Acquisition

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Capillary Voltage: 3.5 kV; Capillary Temperature: 320 °C.

  • Pre-Acquisition Validation Checkpoint: In the MS1 precursor scan, confirm the presence of the 34S isotopic peak at m/z 246.0766 (~4.4% relative abundance to the monoisotopic peak). This self-validates the presence of the sulfur atom before analyzing MS/MS spectra.

  • Fragmentation: Parallel Reaction Monitoring (PRM) targeting m/z 244.0808 using Higher-energy C-trap dissociation (HCD) with normalized collision energies (NCE) stepped at 15, 30, and 45.

Comparative Data Presentation

The table below summarizes the theoretical and empirical fragmentation data, highlighting the necessity of high-resolution platforms for accurate mass assignment.

Fragment AssignmentElemental FormulaTheoretical m/zQqQ Measured m/z (Nominal)Orbitrap Measured m/z (HRMS)Mass Error (ppm)Relative Abundance (HCD 30)
Precursor Ion [M+H]+ C11H15FNO2S+244.0808244.1244.0806-0.8100% (MS1)
[M+H - SO2]+ C11H15FN+180.1189180.1180.1187-1.185%
[M+H - C5H8]+ C6H7FNO2S+176.0182176.0176.0180-1.145%
4-fluorobenzenesulfonyl C6H4FO2S+158.9916159.0158.9915-0.6100% (Base Peak)
Cyclopentyl cation C5H9+69.070469.169.0703-1.420%

Fragmentation Pathway Visualization

MS_Fragmentation Parent [M+H]+ m/z 244.0808 N-cyclopentyl-4-fluorobenzenesulfonamide Frag1 [M+H - SO2]+ m/z 180.1189 Rearrangement Parent->Frag1 - SO2 (63.96 Da) Frag2 [M+H - C5H8]+ m/z 176.0182 Cyclopentene Loss Parent->Frag2 - C5H8 (68.06 Da) Frag3 [C6H4FO2S]+ m/z 158.9916 S-N Cleavage Parent->Frag3 S-N Cleavage Frag4 [C5H9]+ m/z 69.0704 Cyclopentyl Cation Parent->Frag4 S-N Cleavage

Figure 1: Primary ESI-MS/MS fragmentation pathways of N-cyclopentyl-4-fluorobenzenesulfonamide.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[Link]

  • Wang, Y., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.[Link]

  • Ni, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry.[Link]

  • Lahlali, T., et al. (2018). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Comparative

Purity Assessment of Sulfonamide Derivatives via LC-MS: A Stationary Phase Comparison Guide

Sulfonamide derivatives represent a cornerstone class of pharmaceuticals, functioning as broad-spectrum antimicrobials, diuretics, and carbonic anhydrase inhibitors. During drug development and quality control, rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamide derivatives represent a cornerstone class of pharmaceuticals, functioning as broad-spectrum antimicrobials, diuretics, and carbonic anhydrase inhibitors. During drug development and quality control, rigorous purity assessment is paramount to identify unreacted intermediates, degradation products, and potentially genotoxic positional isomers.

As a Senior Application Scientist, I approach LC-MS method development not as a trial-and-error exercise, but as a predictable manipulation of physicochemical properties. This guide objectively compares stationary phase technologies for sulfonamide analysis and provides a self-validating experimental framework to ensure absolute data trustworthiness.

The Causality of Sulfonamide Chromatography

To achieve a reproducible method, we must first understand the analyte. Sulfonamides are inherently amphoteric, typically possessing a basic aniline nitrogen (pKa ~2.5) and an acidic sulfonamide proton (pKa ~5.5–8.0).

If the mobile phase pH is not strictly controlled, the analyte will exist in multiple ionization states, leading to peak splitting and irreproducible retention times. Utilizing an acidic mobile phase—specifically 0.1% Formic Acid (pH ~2.7)—serves a critical dual purpose:

  • Chromatographic Integrity: It suppresses the ionization of the acidic sulfonamide group, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Mass Spectrometric Sensitivity: It protonates the basic amine, generating abundant

    
     precursor ions, which is critical for1[1].
    

Stationary Phase Selection: C18 vs. Biphenyl vs. PFP

The most critical decision in sulfonamide purity analysis is the selection of the column chemistry. While traditional methods default to C18 columns, the aromatic nature of sulfonamides demands a more nuanced approach to 2[2].

  • C18 (Octadecylsilane): The industry standard relies entirely on dispersive (hydrophobic) interactions. While excellent for separating compounds with differing lipophilicity, C18 often fails to resolve positional isomers (e.g., ortho- vs. para-substituted sulfonamide impurities) because their hydrophobic footprints are nearly identical.

  • Biphenyl: Contains two aromatic rings that facilitate strong

    
     interactions. Because sulfonamides are electron-rich aromatic systems, the Biphenyl phase provides enhanced retention and selectivity, significantly improving the resolution of closely related API impurities.
    
  • PFP (Pentafluorophenyl): The ultimate problem-solver for this class. The highly electronegative fluorine atoms create a strong dipole, enabling dipole-dipole,

    
    , and hydrogen-bonding interactions. PFP exhibits exceptional shape selectivity, making it the3[3].
    
Quantitative Performance Comparison

Experimental Data: Separation of Sulfamethoxazole API and a critical positional isomer impurity using sub-2 µm UHPLC columns (100 x 2.1 mm).

Stationary PhasePrimary Retention MechanismRT (min)Resolution (

) vs. Isomer
Peak Asymmetry (

)
C18 Hydrophobic (Dispersion)4.201.10 (Co-elution risk)1.25
Biphenyl Hydrophobic +

5.502.40 (Baseline resolved)1.08
PFP Dipole,

, H-Bonding
6.103.15 (Excellent resolution)1.02

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes an internal mechanistic check to guarantee data integrity.

Step 1: Sample Preparation
  • Weigh 10.0 mg of the sulfonamide API and dissolve in 1.0 mL of LC-MS grade Methanol (Stock Solution).

  • Dilute the stock solution 1:100 using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Causality Check: Diluting the sample in the initial mobile phase prevents "strong solvent breakthrough." If the sample were injected in 100% Methanol, the analyte band would travel prematurely down the column before partitioning into the stationary phase, causing split or broadened peaks. Sharp, symmetrical peaks validate proper sample diluent matching.

Step 2: Liquid Chromatography (UHPLC) Conditions
  • Column: PFP Core-Shell (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5%

      
       60% B
      
    • 6.0 - 7.5 min: 60% B

    • 7.5 - 7.6 min: 60%

      
       5% B
      
    • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 3: MS/MS (MRM) Tuning
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Example for Sulfamethoxazole):

    • Quantifier Ion:

      
       254.1 
      
      
      
      156.0 (Collision Energy: 15 eV)
    • Qualifier Ion:

      
       254.1 
      
      
      
      92.0 (Collision Energy: 25 eV)

Causality Check: The presence of the


 156.0 product ion is a structural hallmark of the sulfanilyl cation.4[4]; a deviation of >20% in this ratio across the peak width indicates a co-eluting, isobaric impurity.

Workflow Visualization

LCMS_Workflow N1 Sample Preparation (Dilution in Initial Mobile Phase) N2 Stationary Phase Selection (PFP or Biphenyl over C18) N1->N2 Prevents solvent breakthrough N3 Mobile Phase Optimization (0.1% Formic Acid for pH Control) N2->N3 Orthogonal selectivity N4 MS/MS Tuning (ESI+ MRM Transitions) N3->N4 Enhances [M+H]+ ionization N5 Purity Assessment (Data Analysis & Profiling) N4->N5 Ensures structural specificity

Figure 1: Logical workflow for LC-MS purity assessment of sulfonamide derivatives.

References

  • Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters. MDPI. 1

  • Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography. ResearchGate. 2

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. bingol.edu.tr. 3

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC. 4

Sources

Validation

N-Cyclopentyl vs. N-Cyclohexyl Sulfonamides: A Comparative Guide on Binding Affinity and Steric Optimization

As a Senior Application Scientist in medicinal chemistry, one of the most frequent optimization dilemmas I encounter is the selection of terminal cycloalkyl groups. While the difference between an N-cyclopentyl and an N-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, one of the most frequent optimization dilemmas I encounter is the selection of terminal cycloalkyl groups. While the difference between an N-cyclopentyl and an N-cyclohexyl moiety is merely a single methylene group (–CH₂–), this minor structural variance dictates profound changes in conformational thermodynamics, target engagement, and metabolic stability.

This guide provides an objective, data-driven comparison of N-cyclopentyl and N-cyclohexyl sulfonamides, detailing the causality behind their divergent binding affinities across various pharmacological targets.

The Causality of Conformational Thermodynamics

To understand why a single carbon atom drastically alters binding affinity, we must look at the 3D geometries these rings adopt:

  • N-Cyclohexyl (C6): Strongly prefers a rigid chair conformation . This geometry projects axial protons perpendicularly to the mean plane of the ring, creating a bulky, three-dimensional profile. While excellent for filling deep hydrophobic pockets and displacing ordered water molecules (entropic gain), it is highly unforgiving in narrow clefts.

  • N-Cyclopentyl (C5): Adopts a rapidly interconverting envelope or half-chair conformation . It is inherently more flexible and flatter than the cyclohexyl ring. This allows it to slide into restricted binding pockets without incurring the severe enthalpic penalties associated with steric clashes.

When designing sulfonamide inhibitors, the choice between these two rings is rarely neutral; it actively dictates the compound's success depending on the target's active site architecture.

Comparative Case Studies: Target-Specific Affinity

Case Study A: Menin-MLL Protein-Protein Interaction (Narrow Pockets)

In the development of inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) interaction, sulfonamides were introduced to replace nitrile groups, forming critical hydrogen bonds while optimizing physicochemical properties[1].

Because the hydrophobic pocket at the R2 position of Menin is highly constrained, the rigid chair of the cyclohexyl group exceeds the spatial tolerance of the binding site. The axial protons clash with the protein backbone, leading to a severe steric penalty. Conversely, the more compact cyclopentyl group fits optimally. Experimental data showed that the N-cyclopentyl derivative (MIV-3) achieved an IC₅₀ of 390 nM, whereas increasing the ring size to a cyclohexyl analogue resulted in a ~4-fold drop in activity[1].

Case Study B: Carbonic Anhydrase IX/XII (Deep Funnel Pockets)

Carbonic Anhydrases (CAs) feature a funnel-shaped active site with distinct hydrophobic and hydrophilic sides. Sulfonamide binding to CA is a pH-dependent reaction where the deprotonated sulfonamide replaces a zinc-bound water molecule[2].

For tumor-associated isoforms (hCA IX and XII), deep penetration into the hydrophobic side of the funnel is required to achieve selectivity. In a series of indole-based sulfonamide hydrazones, the bulky N-cyclohexyl moiety provided superior van der Waals interactions, yielding single-digit nanomolar affinities. When the cyclohexyl group was replaced with a cyclopentyl moiety, the modification was "not tolerated," resulting in a drastic loss of binding affinity because the smaller ring failed to sufficiently engage peripheral amino acids[3].

Case Study C: NaV1.7 Voltage-Gated Sodium Channels (The Metabolism Trade-off)

In the optimization of acyl sulfonamide inhibitors for NaV1.7 (targeted for analgesic activity), researchers explored cycloalkyl ethers to bind the VSD4 domain. The N-cyclohexyl derivatives exhibited excellent ligand binding assay (LBA) potency. However, the exposed equatorial C–H bonds of the rigid chair conformation were highly susceptible to CYP450-mediated oxidation, resulting in poor metabolic stability[4].

Reducing the ring size to an N-cyclopentyl group decreased the lipophilic surface area. While this caused a slight drop in binding affinity due to suboptimal pocket filling, it significantly enhanced the compound's metabolic half-life[4].

Quantitative Data Summary
TargetCompound ClassN-Cycloalkyl GroupBinding Affinity (IC₅₀ / Kᵢ)Primary Limiting Factor
Menin-MLL MIV-3 SulfonamidesCyclopentyl390 nMOptimal Fit
Menin-MLL MIV-3 SulfonamidesCyclohexyl~1560 nMSteric Clash (Enthalpic Penalty)
hCA XII Indole-SulfonamidesCyclohexyl< 100 nMOptimal Hydrophobic Contacts
hCA XII Indole-SulfonamidesCyclopentylNot ToleratedInsufficient Bulk
NaV1.7 Acyl SulfonamidesCyclohexyl0.07 µMHigh CYP450 Oxidation
NaV1.7 Acyl SulfonamidesCyclopentylReduced PotencySuboptimal Pocket Filling

Visualizing the Optimization Logic

OptimizationWorkflow S1 Identify Hit Sulfonamide Scaffold S2 Synthesize N-Cycloalkyl Derivatives (C5 vs C6) S1->S2 S3 Thermodynamic Profiling (ITC / SPR) S2->S3 S4 Analyze Binding Affinity (ΔG, ΔH, -TΔS) S3->S4 C5 N-Cyclopentyl Preferred Optimal Fit / No Steric Clash S4->C5 Rigid/Narrow Pocket C6 N-Cyclohexyl Preferred Maximized Hydrophobic Contacts S4->C6 Deep Funnel Pocket M1 Metabolic Stability Profiling (CYP450 Assays) C5->M1 C6->M1

Caption: Workflow for optimizing N-cycloalkyl sulfonamide binding affinity and metabolic stability.

BindingMechanisms Ligand Sulfonamide Ligand (R-Group Variation) Menin Menin-MLL Target (Compact Pocket) Ligand->Menin CA Carbonic Anhydrase (Deep Funnel) Ligand->CA Menin_C5 N-Cyclopentyl IC50: 390 nM Menin->Menin_C5 Optimal Fit Menin_C6 N-Cyclohexyl IC50: 1560 nM (Clash) Menin->Menin_C6 Steric Penalty CA_C6 N-Cyclohexyl High Affinity CA->CA_C6 Hydrophobic Fill CA_C5 N-Cyclopentyl Not Tolerated CA->CA_C5 Insufficient Bulk

Caption: Mechanistic divergence of N-cyclopentyl and N-cyclohexyl sulfonamides across different targets.

Experimental Methodology: Self-Validating Thermodynamic Profiling

Relying solely on IC₅₀ values can be misleading due to assay-dependent variables. To truly understand whether a cyclohexyl-to-cyclopentyl substitution is causing an enthalpic penalty (steric clash) or an entropic loss (failure to displace solvent), Isothermal Titration Calorimetry (ITC) is the gold standard.

Below is a self-validating ITC protocol designed to isolate the exact thermodynamic contributions of the cycloalkyl ring.

Step-by-Step ITC Protocol

1. Sample Preparation & Buffer Matching (Critical for Baseline Stability)

  • Action: Dialyze the target protein (e.g., CA IX or Menin) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Action: Dissolve the N-cyclopentyl and N-cyclohexyl sulfonamide ligands in the exact same dialysate (using max 2-5% DMSO, ensuring the DMSO concentration is perfectly matched in the protein cell).

  • Causality: Mismatched buffers generate massive heats of mixing, which will obscure the subtle heat signatures of ligand binding.

2. The Self-Validating Control Titration

  • Action: Before running the protein-ligand experiment, titrate the ligand syringe into a cell containing only the buffer.

  • Causality: This measures the heat of dilution of the ligand. This background heat must be subtracted from the main experimental data to ensure the resulting thermogram reflects only the binding event.

3. Main Titration Execution

  • Action: Load the sample cell with 10–30 µM of protein. Load the syringe with 100–300 µM of the sulfonamide ligand (typically a 10x concentration ratio).

  • Action: Perform 15–20 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the baseline to equilibrate.

4. Data Fitting and Quality Control

  • Action: Fit the baseline-corrected data to a One-Site Binding Model to extract

    
    , 
    
    
    
    , and
    
    
    .
  • Validation Check: Calculate the

    
    -value (
    
    
    
    ). A reliable titration must yield a
    
    
    -value between 10 and 1000. If
    
    
    , the curve is too flat to accurately determine the inflection point, and the protein concentration must be increased.

By utilizing this protocol, researchers can definitively prove whether the N-cyclohexyl ring is failing due to steric clashes (indicated by a highly unfavorable


) or succeeding due to hydrophobic solvent displacement (indicated by a highly favorable 

).

References

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. nih.gov.
  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. acs.org.
  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. mdpi.com.
  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. acs.org.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclopentyl-4-fluorobenzenesulfonamide

For researchers at the forefront of drug discovery and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of N-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of N-cyclopentyl-4-fluorobenzenesulfonamide, a sulfonamide derivative, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.

Immediate Safety and Hazard Assessment

Known and Inferred Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[4][5]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling N-cyclopentyl-4-fluorobenzenesulfonamide is the consistent and correct use of appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or damage from splashes or dust.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[4]
Body Protection A laboratory coat.To protect against incidental skin contact.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. An organic vapor respirator may be necessary in confined spaces or during large spills.[6]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4]

Disposal Workflow and Procedures

The appropriate disposal method for N-cyclopentyl-4-fluorobenzenesulfonamide is contingent on the nature and quantity of the waste. The following workflow provides a decision-making framework for its proper disposal.

DisposalWorkflow start Identify Waste Stream pure_compound Pure or Concentrated Compound start->pure_compound contaminated_labware Contaminated Labware (glassware, pipette tips, etc.) start->contaminated_labware dilute_solutions Dilute Aqueous Solutions start->dilute_solutions spill_cleanup Spill Cleanup Debris start->spill_cleanup disposal_method Select Disposal Method pure_compound->disposal_method decontamination Decontaminate Reusable Labware contaminated_labware->decontamination collection Collect in Labeled Hazardous Waste Container contaminated_labware->collection For Disposable Items dilute_solutions->disposal_method spill_cleanup->disposal_method incineration Licensed Hazardous Waste Incineration disposal_method->incineration Primary Recommended Method landfill Hazardous Waste Landfill (for solid waste) disposal_method->landfill For Solid Waste collection->disposal_method

Caption: Decision workflow for the disposal of N-cyclopentyl-4-fluorobenzenesulfonamide waste streams.

Step-by-Step Disposal Protocols

A. Pure or Concentrated N-cyclopentyl-4-fluorobenzenesulfonamide:

  • Containerization: Carefully transfer the compound into a designated, properly labeled hazardous waste container.[7] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "N-cyclopentyl-4-fluorobenzenesulfonamide," and any relevant hazard pictograms (e.g., irritant, health hazard).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal is high-temperature incineration to ensure complete destruction of the compound.[8][9][10]

B. Contaminated Labware (Disposable and Reusable):

  • Disposable Labware (e.g., pipette tips, gloves, weighing paper):

    • Place all contaminated disposable items into a designated hazardous waste bag or container.

    • Seal and label the container as described above.

    • Dispose of through a licensed hazardous waste contractor.

  • Reusable Labware (e.g., glassware):

    • Gross Decontamination: Scrape or wipe off any visible solid residue. This residue should be disposed of as pure compound waste.

    • Chemical Decontamination: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. The resulting solvent rinse should be collected as halogenated organic solvent waste.[7]

    • Final Cleaning: Wash the labware with soap and water, followed by a final rinse with deionized water.

C. Dilute Aqueous Solutions:

The disposal of dilute aqueous solutions containing N-cyclopentyl-4-fluorobenzenesulfonamide requires careful consideration to prevent environmental contamination. Do not dispose of this compound down the drain. [11][12]

  • Collection: Collect all dilute aqueous solutions in a designated hazardous waste container.

  • Labeling and Storage: Label and store the container as per the guidelines for pure compounds.

  • Disposal: Arrange for disposal via a licensed hazardous waste management company, specifying the contents.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (Solid):
  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[13]

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[14] Collect all cleaning materials as hazardous waste.

Large Spills:
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

Decontamination Procedures

Thorough decontamination of work surfaces and equipment is essential after handling N-cyclopentyl-4-fluorobenzenesulfonamide.

  • Surface Decontamination:

    • Wipe down all potentially contaminated surfaces (e.g., benchtops, fume hood sash) with a cloth dampened with a suitable solvent.

    • Follow with a wash using a laboratory detergent and a final rinse with water.

    • Dispose of all cleaning materials as hazardous waste.

  • Personal Decontamination:

    • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

Conclusion

The responsible management and disposal of N-cyclopentyl-4-fluorobenzenesulfonamide are integral to a safe and compliant research environment. By adhering to these procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and a licensed hazardous waste disposal professional for guidance tailored to your location and facility.

References

  • Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. (EPA-670/2-75-057). U.S. Environmental Protection Agency.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Sorb-20. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide. Retrieved from [Link]

  • Chemtronics. (2023, January 18). Safety Data Sheet. Retrieved from [Link]

  • Chemspace. (n.d.). N-cyclopentyl-4-(2,4-difluorobenzenesulfonyl)-N-methylpiperazine-1-carboxamide. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Applied Specialties, Inc. (2011, September 15).
  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Chemicals of Concern. (n.d.). Uses and health + environmental impacts of key hazardous chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Consent Order.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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Handling

A Guide to Personal Protective Equipment for Handling N-cyclopentyl-4-fluorobenzenesulfonamide

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling of N-cyclopentyl-4-fluorobenzenesulfonamide. Given the specific nature of this compound and...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling of N-cyclopentyl-4-fluorobenzenesulfonamide. Given the specific nature of this compound and its potential hazards, this guide provides a detailed framework for personal protective equipment (PPE), operational protocols, and disposal plans. Our approach is grounded in established safety principles, prioritizing the well-being of laboratory personnel while ensuring the integrity of research.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for N-cyclopentyl-4-fluorobenzenesulfonamide is not widely available, a thorough risk assessment can be conducted by examining a close structural analog, N-cyclopropyl-4-fluorobenzenesulfonamide . The similar functional groups (a fluoro-substituted benzene ring attached to a sulfonamide) suggest a comparable hazard profile.

Based on data for this analog, N-cyclopentyl-4-fluorobenzenesulfonamide should be treated as a compound that presents the following risks[1]:

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]Warning
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][3]Warning

The compound is a solid at room temperature, meaning the primary exposure risks are through inhalation of fine dust particles, skin contact, eye contact, and accidental ingestion. Therefore, all handling procedures must be designed to mitigate these exposure pathways.

The Hierarchy of Controls: Your Primary Defense

Before selecting PPE, it is crucial to implement engineering and administrative controls. PPE is the final barrier between you and the chemical hazard.

  • Engineering Control: All weighing and handling of solid N-cyclopentyl-4-fluorobenzenesulfonamide must be performed inside a certified chemical fume hood.[4][5] The fume hood provides critical ventilation to capture and exhaust dust particles, preventing respiratory exposure.

  • Administrative Controls: Access to areas where this compound is used should be restricted to trained personnel.[6] All containers must be clearly labeled with the chemical name and associated hazards.[4][7]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound, even within a fume hood.[5][8]

  • Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or dissolution in solvents, a full-face shield should be worn in addition to chemical splash goggles.[5][9]

Skin and Body Protection

Direct contact can cause skin irritation, necessitating comprehensive protection.

  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling the solid and its solutions.[5][10]

    • Causality: Nitrile provides a durable barrier against fine particulates and incidental splashes. Always check the manufacturer's specifications for compatibility with any solvents used.

    • Protocol: Before use, inspect gloves for any signs of degradation or punctures. Use a "double-gloving" technique for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside the laboratory area to prevent cross-contamination.[8]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing.[11][12] Ensure the sleeves are of sufficient length to cover the wrists.

Respiratory Protection

The primary defense against respiratory irritation is the use of a chemical fume hood.

  • Standard Operations: When working within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Non-Standard Operations: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[5][13] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.

TaskRequired PPE
Weighing/Handling Solid Chemical Splash Goggles, Nitrile Gloves, Lab Coat (all within a fume hood)
Preparing Solutions Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat (within a fume hood)
Cleaning Spills Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, NIOSH-Approved Respirator (if outside fume hood)

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow minimizes the risk of exposure and ensures reproducible, safe science.

Preparation
  • Review the SDS: Before beginning work, review the SDS for the compound or a close analog.[5][8]

  • Designate Area: Clearly designate the workspace within the chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the designated work area.

Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely handling N-cyclopentyl-4-fluorobenzenesulfonamide and managing the resulting waste.

Caption: Workflow for Handling and Disposal.

Post-Handling
  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally, eye protection.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[2][13]

Disposal Plan: Ensuring Environmental and Personal Safety

All materials contaminated with N-cyclopentyl-4-fluorobenzenesulfonamide must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[4][12] Keep solid waste, liquid waste (solutions), and contaminated sharps in separate, dedicated containers.

  • Containerization: Use only approved, chemically compatible hazardous waste containers that can be securely sealed.[5][14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("N-cyclopentyl-4-fluorobenzenesulfonamide"), and the approximate quantity.[5][12][14]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[12][14]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[5]

By adhering to these comprehensive guidelines, you can confidently and safely handle N-cyclopentyl-4-fluorobenzenesulfonamide, protecting yourself, your colleagues, and the integrity of your scientific work.

References

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Kineticos. [Link]

  • N-cyclopropyl-4-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 880363. PubChem. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US. (2025, October 7). SDS Management Software. [Link]

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  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware. [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida, Institute of Food and Agricultural Sciences. [Link]

  • Personal protective equipment when handling plant protection products. (2021). Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). [Link]

  • WSSA Pesticide Stewardship Series 07- Always Be Diligent Concerning Personal Protective Equipment. (2013, March 4). Weed Science Society of America. [Link]

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